molecular formula C9H10N2O4 B010493 3-amino-3-(4-nitrophenyl)propanoic Acid CAS No. 102308-62-3

3-amino-3-(4-nitrophenyl)propanoic Acid

货号: B010493
CAS 编号: 102308-62-3
分子量: 210.19 g/mol
InChI 键: JVQPVKJZKRICRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral unnatural amino acid that serves as a critical building block in advanced pharmaceutical research and development. Its molecular structure, featuring both amino and carboxylic acid functional groups along with an aromatic nitro group, provides multiple sites for chemical modification, making it a versatile intermediate for medicinal chemistry. This compound is strategically valuable in the optimization of peptide synthesis. When incorporated into peptide sequences, it can impart enhanced stability against enzymatic degradation and modify biological activity, which is crucial for developing next-generation peptide-based therapeutics with improved pharmacokinetic profiles . The presence of the nitrophenyl group allows for specific interactions in biological systems and provides a handle for further chemical modifications, a key consideration in targeted drug design . Applications extend to the field of bioconjugation, where this amino acid derivative can act as a linker or functional moiety to attach drugs or imaging agents to biomolecules. This capability is essential for creating targeted therapies, such as in oncology, by improving drug specificity and reducing off-target effects . Furthermore, its derivatives are explored in neuroscience research for their potential impact on neurotransmitter systems . This product is offered with a guaranteed high purity, which is vital for ensuring accurate and reproducible results in sensitive synthesis workflows. It is supplied For Research Use Only. Not for human use. Handle with care, referring to the safety data sheet. Hazard Statements: H302-H312-H332 .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPVKJZKRICRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956447
Record name 3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131690-59-0, 35005-61-9
Record name (-)-β-Amino-4-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131690-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-amino-3-(4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the nitro group offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various bioactive molecules and modified peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
CAS Number 35005-61-9[1]
Melting Point 215 °C (decomposes)[1]
Appearance Solid[1]

Synthesis Methodology

The primary route for the synthesis of this compound is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent. This method is particularly effective for the preparation of β-amino acids.

A plausible synthetic pathway for this compound via the Rodionov reaction is outlined below.

Synthesis_Workflow General Workflow for the Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up and Purification cluster_product Final Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Rodionov Reaction Rodionov Reaction 4-Nitrobenzaldehyde->Rodionov Reaction Malonic Acid Malonic Acid Malonic Acid->Rodionov Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Rodionov Reaction Reaction Quenching Reaction Quenching Rodionov Reaction->Reaction Quenching Precipitation/Crystallization Precipitation/Crystallization Reaction Quenching->Precipitation/Crystallization Filtration Filtration Precipitation/Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Rodionov Reaction

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde and a molar excess of malonic acid in ethanol.

  • Addition of Ammonia Source: To the stirred solution, add a molar excess of ammonium acetate.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Acid-base extraction can also be employed. Dissolve the crude product in a dilute aqueous acid solution, wash with an organic solvent to remove unreacted aldehyde, and then basify the aqueous layer to precipitate the amino acid.

  • Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

A logical workflow for the characterization of the synthesized product is depicted below.

Characterization_Workflow Workflow for the Characterization of this compound cluster_purity Purity Analysis cluster_structure Structural Analysis Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation Melting Point Melting Point Purity Assessment->Melting Point TLC TLC Purity Assessment->TLC 1H NMR 1H NMR Structural Elucidation->1H NMR 13C NMR 13C NMR Structural Elucidation->13C NMR FT-IR FT-IR Structural Elucidation->FT-IR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Final Confirmation Final Confirmation Melting Point->Final Confirmation TLC->Final Confirmation 1H NMR->Final Confirmation 13C NMR->Final Confirmation FT-IR->Final Confirmation Mass Spectrometry->Final Confirmation

Caption: A logical workflow for the characterization of the synthesized product.

Expected Spectroscopic Data

While specific experimental spectra for this compound are not provided in the surveyed literature, the expected features can be predicted based on its structure:

  • ¹H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring (typically in the δ 7.5-8.5 ppm region), a methine proton adjacent to the amino group, and methylene protons of the propanoic acid backbone.

  • ¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the methine carbon, and the methylene carbon.

  • FT-IR: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the nitro group (N-O stretching).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The Rodionov reaction stands as a primary and efficient method for its preparation. Comprehensive characterization using a suite of analytical techniques is imperative to ensure the identity and purity of the final product, which serves as a critical intermediate for further research and development in the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 3-amino-3-(4-nitrophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-amino-3-(4-nitrophenyl)propanoic acid. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the expected spectroscopic characteristics based on data from structurally similar molecules and fundamental principles of spectroscopic interpretation. Detailed experimental protocols for acquiring the necessary data are also provided, along with a logical workflow for the spectroscopic analysis of such a compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for this compound. These predictions are derived from the analysis of related compounds, including 3-(4-nitrophenyl)propanoic acid and other substituted β-amino acids.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α2.8 - 3.2dd~16, ~4
H-β4.5 - 4.9dd~9, ~4
Aromatic (ortho to NO₂)8.1 - 8.3d~8-9
Aromatic (meta to NO₂)7.5 - 7.7d~8-9
-NH₂Variable (broad)s-
-COOHVariable (broad)s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O170 - 175
C-α35 - 40
C-β50 - 55
Aromatic (C-NO₂)145 - 150
Aromatic (C-β)140 - 145
Aromatic (ortho to NO₂)128 - 132
Aromatic (meta to NO₂)123 - 127

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Amine)3200 - 3400Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
N-O (Nitro, asymmetric)1510 - 1560Strong
N-O (Nitro, symmetric)1345 - 1385Strong
C=C (Aromatic)1450 - 1600Medium-Weak
Table 4: Predicted Mass Spectrometry Data
Ionization ModeFragmentPredicted m/z
ESI+[M+H]⁺211.07
ESI+[M+Na]⁺233.05
ESI-[M-H]⁻209.06
Table 5: Predicted UV-Vis Spectroscopic Data
SolventPredicted λmax (nm)Molar Absorptivity (ε)
Methanol~270-280~10,000 - 15,000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and use it to calculate the elemental formula. Analyze the fragmentation pattern to gain further structural information.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those associated with the nitrophenyl chromophore.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to record a baseline.

    • Fill the cuvette with the sample solution and record the absorbance spectrum over a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow start Start: Synthesized Compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula start->ms Initial Characterization ir Infrared (IR) Spectroscopy - Functional Group ID start->ir Initial Characterization structure_elucidation Structure Elucidation - Data Integration - Hypothesis Generation ms->structure_elucidation ir->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry nmr->structure_elucidation uv UV-Vis Spectroscopy - Chromophore Analysis uv->structure_elucidation structure_elucidation->nmr Detailed Analysis structure_elucidation->uv Electronic Properties confirmation Structure Confirmation - Comparison with literature - Further experiments structure_elucidation->confirmation Proposed Structure end End: Confirmed Structure confirmation->end

Caption: Workflow for the spectroscopic analysis of a novel compound.

Relationship of Spectroscopic Data to Molecular Structure

This diagram shows how different spectroscopic techniques provide complementary information to determine the final structure of this compound.

Data_Structure_Relationship cluster_data Spectroscopic Data structure This compound C₉H₁₀N₂O₄ ms_data MS: m/z = 211.07 ([M+H]⁺) structure->ms_data Provides ir_data IR: -COOH, -NH₂, -NO₂ structure->ir_data Provides nmr_data NMR: Proton & Carbon Environments structure->nmr_data Provides uv_data UV-Vis: λmax ≈ 275 nm structure->uv_data Provides

Caption: Correlation of spectroscopic data to the molecular structure.

An In-depth Technical Guide on 3-amino-3-(4-nitrophenyl)propanoic acid: Properties, Synthesis, and Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-3-(4-nitrophenyl)propanoic acid, detailed experimental protocols for its synthesis and analysis, and methodologies for screening its derivatives for potential biological activities. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

Core Physical and Chemical Properties

Quantitative data for this compound and its closely related isomers are summarized below. These tables provide a comparative overview of their key physicochemical characteristics.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound(s)-3-amino-3-(3-nitrophenyl)propanoic acid3-(4-Nitrophenyl)propanoic acid
Molecular Formula C₉H₁₀N₂O₄[1]C₉H₁₀N₂O₄[2]C₉H₉NO₄[1]
Molecular Weight 210.19 g/mol [1]210.19 g/mol [2]195.17 g/mol [1]
Melting Point Not available213-215 °C167-170 °C
Boiling Point 384.5 °C at 760 mmHg (Predicted)[2]384.5 °C at 760 mmHg (Predicted)[2]Not available
Appearance Not availableWhite to Yellow Solid[3]Not available

Table 2: Chemical and Spectroscopic Properties of this compound and Analogs

PropertyValue / DataReference Compound
CAS Number 102308-62-3This compound
pKa (Predicted) 3.52 ± 0.10(s)-3-amino-3-(3-nitrophenyl)propanoic acid[3]
¹H NMR (400 MHz, D₂O), δ (ppm) 8.30 (s, 2H), 7.64 (s, 2H), 4.72 (s, 1H), 1.33 (s, 3H), 1.20 (s, 3H)(S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride[4]
¹³C NMR (100 MHz, D₂O), δ (ppm) 178.9, 148.2, 140.7, 129.4, 124.2, 60.4, 45.2, 23.3, 20.9(S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride[4]
Mass Spectrometry (DART/TOF) [M+H]⁺ Calculated for C₁₁H₁₅N₂O₄: 239.1031; Found: 239.1028(S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives are provided below.

Synthesis of Racemic this compound

This protocol is adapted from a general procedure for the synthesis of racemic β-amino acids.[5]

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • A suspension of 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol is heated under reflux for 8 hours.

  • The reaction mixture is allowed to cool to ambient temperature, during which a precipitate may form.

  • The solvent is evaporated under reduced pressure.

  • The crude product is then subjected to purification.

Purification by Recrystallization

A general method for the purification of amino acids is recrystallization.[6]

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot aqueous ethanol.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Antimicrobial Activity Screening

The following protocols are standard methods for assessing the antimicrobial activity of novel compounds.[7]

1. Disk Diffusion Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria)

  • Sterile filter paper discs

  • Test compound solution

  • Positive and negative controls (e.g., standard antibiotic and solvent)

Procedure:

  • A standardized inoculum of the microorganism is uniformly spread onto the surface of an agar plate.

  • Sterile filter paper discs are impregnated with a known concentration of the test compound solution.

  • The discs are placed on the inoculated agar surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

2. Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound solution

  • Positive and negative controls

Procedure:

  • Serial dilutions of the test compound are prepared in the broth medium in a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plate is incubated under appropriate conditions.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Visualizations

The following diagrams illustrate the synthetic workflow and a general scheme for the biological evaluation of derivatives of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction Reflux in Ethanol 4-Nitrobenzaldehyde->Reaction Malonic_acid Malonic_acid Malonic_acid->Reaction Ammonium_acetate Ammonium_acetate Ammonium_acetate->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Recrystallization Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Biological_Screening_Workflow Core_Compound This compound Derivative_Synthesis Synthesis of Bioactive Derivatives Core_Compound->Derivative_Synthesis Antimicrobial_Screening Antimicrobial Activity Screening (Disk Diffusion, Broth Microdilution) Derivative_Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Activity Screening (MTT Assay) Derivative_Synthesis->Anticancer_Screening Lead_Identification Lead Compound Identification Antimicrobial_Screening->Lead_Identification Anticancer_Screening->Lead_Identification Further_Development Further Drug Development Lead_Identification->Further_Development

Caption: General workflow for biological activity screening of derivatives.

As there is no direct evidence of signaling pathways modulated by this compound itself, the following diagram illustrates a hypothetical mechanism by which its derivatives might exert anticancer effects, based on the general understanding of nitroaromatic compounds in biological systems.[12][13]

Proposed_Anticancer_Mechanism cluster_cell Cancer Cell Derivative Bioactive Derivative Bioactivation Intracellular Bioactivation (e.g., reduction of nitro group) Derivative->Bioactivation Enters cell Reactive_Intermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) Bioactivation->Reactive_Intermediates Cellular_Targets Interaction with Cellular Targets (DNA, Proteins, Enzymes) Reactive_Intermediates->Cellular_Targets Cell_Death Apoptosis / Cell Cycle Arrest Cellular_Targets->Cell_Death

Caption: Proposed general mechanism for anticancer activity of derivatives.

References

CAS number and molecular structure of 3-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3-(4-nitrophenyl)propanoic acid is a β-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a chiral center and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the development of modified peptides and other bioactive molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 102308-62-3[2]
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
IUPAC Name This compound
Synonyms 3-(4-nitrophenyl)-β-alanine
Appearance White to yellow solid[3]
pKa (predicted) 3.52 ± 0.10[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]

Molecular Structure:

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group and a 4-nitrophenyl group attached to the β-carbon.

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound.

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of 3-aryl-β-amino acids via the Rodionov Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Addition of Ammonia Source: Add ammonium acetate (2-3 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.

  • Isolation and Purification: The crude product is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water. The pH of the solution may need to be adjusted to the isoelectric point of the amino acid to maximize precipitation.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Dissolve 4-Nitrobenzaldehyde and Malonic Acid in Ethanol start->reactants add_nh3 Add Ammonium Acetate reactants->add_nh3 reflux Reflux for 4-6 hours add_nh3->reflux cool Cool to Room Temperature reflux->cool Reaction Complete precipitate Precipitation / Solvent Removal cool->precipitate filtrate Filter Crude Product precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Final Product recrystallize->dry end End dry->end Pure Product

Diagram 1: General workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Derivatives of β-amino acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. While specific quantitative bioactivity data such as IC₅₀ or MIC values for this compound were not found in the reviewed literature, its structural motifs suggest potential for biological activity. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents.

The primary application of this compound is as a building block in the synthesis of more complex molecules.[1] Its amino and carboxylic acid functionalities allow for its incorporation into peptide chains, leading to the formation of peptidomimetics with enhanced stability against enzymatic degradation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start stock Prepare Compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->inoculum dilutions Perform Serial Dilutions in 96-well plate stock->dilutions add_inoculum Inoculate Wells with Bacteria dilutions->add_inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_plate Read Plate (Visually or OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end Final Result

Diagram 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Conclusion

This compound is a key intermediate for chemical synthesis, offering a scaffold for the development of novel molecules with potential therapeutic applications. While there is a lack of specific biological activity data for this compound in the public domain, its structural features are of interest to medicinal chemists. The provided general protocols for synthesis and antimicrobial screening can serve as a starting point for researchers investigating this and related β-amino acids. Further studies are warranted to fully elucidate the biological profile of this compound and its derivatives.

References

The Versatile Scaffold: A Technical Overview of 3-Amino-3-(4-nitrophenyl)propanoic Acid and its Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the field of medicinal chemistry. While the inherent biological activity of the core molecule is not extensively documented, its true value lies in its role as a versatile scaffold and key synthetic intermediate. The presence of a reactive nitro group and a flexible propanoic acid chain allows for a wide range of chemical modifications, leading to the development of novel derivatives with pronounced biological activities. This technical guide provides an in-depth overview of the biological landscape of this compound, focusing primarily on the experimentally determined activities of its derivatives, including their anticancer, antimicrobial, and antioxidant properties.

Core Compound: A Synthetic Building Block

This compound serves as a fundamental building block in the synthesis of more complex molecules. Its structural features, including the aromatic nitro group and the amino acid backbone, provide reactive sites for a variety of chemical transformations. This adaptability has been leveraged by medicinal chemists to create libraries of compounds for biological screening.

Biological Activities of Derivatives

The true potential of this compound is realized through the diverse biological activities exhibited by its derivatives. These activities are often achieved by modifying the core structure to enhance interactions with specific biological targets.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that modifications to the parent compound can lead to derivatives with potent cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of thiazole derivatives. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been evaluated for their antiproliferative properties. These compounds have shown structure-dependent activity against lung cancer models.

Table 1: Anticancer Activity of this compound Derivatives

Derivative ClassCell LineActivity MetricResultReference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (Human lung adenocarcinoma)% Cell Viability (at 100 µM)Structure-dependent reduction in cell viability[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Human lung adenocarcinoma)% Cell ViabilitySome derivatives showed significant reduction in cell viability[2]
Antimicrobial Activity

The scaffold of this compound has also been utilized to develop novel antimicrobial agents. By incorporating different functional groups, researchers have synthesized derivatives with activity against both bacterial and fungal pathogens. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed promising antimicrobial and antifungal activities.

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative ClassTarget Organism(s)Activity MetricResultReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesMultidrug-resistant bacteria and fungiMIC (Minimum Inhibitory Concentration)Structure-dependent activity observed[3]
Antioxidant Activity

Certain derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial aspect of cellular health, and compounds with antioxidant activity are of great interest in drug development. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated their potential as antioxidant agents, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance F->G

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antimicrobial_Susceptibility_Workflow A Serial Dilution of Compound B Inoculate with Microorganism A->B C Incubate B->C D Observe for Growth Inhibition (MIC) C->D

Antimicrobial Susceptibility Workflow
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Sample Preparation: Solutions of the test compound at various concentrations are prepared.

  • Reaction Mixture: The test compound solutions are mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by derivatives of this compound are still under investigation and are likely dependent on the specific structural modifications. However, based on the observed biological activities, some general mechanisms can be proposed.

For anticancer derivatives, potential mechanisms could involve the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways crucial for cancer cell survival and proliferation, such as the EGFR (Epidermal Growth Factor Receptor) and SIRT2 (Sirtuin 2) pathways, as suggested for some thiazole derivatives.

Anticancer_Signaling_Pathway cluster_0 Derivative of this compound cluster_1 Cancer Cell Derivative Anticancer Derivative EGFR EGFR Pathway Derivative->EGFR Inhibition SIRT2 SIRT2 Pathway Derivative->SIRT2 Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes SIRT2->Proliferation Promotes

Hypothesized Anticancer Signaling Pathway

Conclusion

This compound stands out not for its intrinsic biological activity, but as a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of promising biological activities, including anticancer, antimicrobial, and antioxidant effects. The continued exploration of new derivatives based on this core structure holds significant promise for the discovery and development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists in the field, providing a comprehensive overview of the current state of knowledge and highlighting the potential for future innovation.

References

A Technical Guide to the Synthesis of 3-amino-3-(4-nitrophenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the nitro group and the pharmacological importance of β-amino acids.[1] This guide details the core synthetic methodologies, provides comprehensive experimental protocols, and presents key analytical data for the characterization of these compounds.

Core Synthetic Strategy: The Rodionov Reaction

The most direct and widely applicable method for the synthesis of this compound is the Rodionov reaction. This one-pot, three-component condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[2][3] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

The general workflow for the synthesis of the core compound is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Rodionov Reaction Rodionov Reaction 4-Nitrobenzaldehyde->Rodionov Reaction Malonic Acid Malonic Acid Malonic Acid->Rodionov Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Rodionov Reaction This compound This compound Rodionov Reaction->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rodionov Reaction

This protocol is a representative procedure based on established methodologies for the Rodionov reaction.[2][4]

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the product.

  • Filter the crude product and wash with cold water.

  • To purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

  • Wash the basic solution with diethyl ether to remove any non-acidic impurities.

  • Re-precipitate the product by adding hydrochloric acid to the aqueous layer until the pH is acidic.

  • Filter the purified product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

This protocol describes the esterification of the carboxylic acid functionality.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Thionyl chloride or Sulfuric acid (catalyst)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and a Key Precursor
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key 1H NMR Signals (δ ppm)Key 13C NMR Signals (δ ppm)
This compound C9H10N2O4210.19213-215Aromatic protons (~7.5-8.2), Methine proton (CH-NH2, ~4.5), Methylene protons (CH2-COOH, ~2.8)Carboxyl (~175), Aromatic C-NO2 (~147), Other aromatic carbons (~124-148), Methine carbon (~53), Methylene carbon (~40)
3-(4-Nitrophenyl)propanoic acid C9H9NO4195.17162-164Aromatic protons (~7.4-8.1), Methylene protons (~2.7, 3.0)Carboxyl (~178), Aromatic C-NO2 (~147), Other aromatic carbons (~124-147), Methylene carbons (~30, 35)

Note: NMR data are approximate and can vary based on the solvent and instrument used. The 13C NMR data for the target compound are inferred from known values for structurally similar compounds.[5][6]

Signaling Pathways and Logical Relationships

The synthesis of derivatives of this compound often involves a logical progression of reactions to achieve the desired final product. A common pathway involves the initial synthesis of the β-amino acid, followed by protection of the amine or carboxylic acid group, and then further modification of the nitro group or other parts of the molecule.

Derivatization_Pathway A This compound B N-Protected Derivative (e.g., Boc, Fmoc) A->B Amine Protection C Ester Derivative (e.g., Ethyl ester) A->C Esterification D Reduction of Nitro Group B->D F Amide Coupling B->F C->D C->F E 3-amino-3-(4-aminophenyl)propanoic acid derivative D->E E->F G Peptide or Amide Conjugate F->G

References

Preliminary Investigation of 3-amino-3-(4-nitrophenyl)propanoic Acid Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure of 3-amino-3-(4-nitrophenyl)propanoic acid offers multiple points for chemical modification, which is a critical aspect in the optimization of pharmacological properties for potential drug candidates.[1] The electronic properties influenced by the nitro group can affect how the molecule interacts with biological targets like enzymes and receptors.[1] Furthermore, the amino and acid groups are ideal for forming peptide bonds or for conjugation with other molecular entities.[1]

Bioactivity of Structurally Related Compounds

While information on the intrinsic bioactivity of this compound is limited, studies on its structural analogs and derivatives provide insights into its potential applications. Research has been conducted on derivatives of similar propanoic acid backbones, revealing activities in the realms of oncology and microbiology.

Anticancer and Antioxidant Properties of Derivatives

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[2][3] In one study, these compounds were assessed for their cytotoxic effects against the A549 human lung adenocarcinoma cell line.[2] Several derivatives demonstrated significant, structure-dependent antiproliferative activity.[2] For instance, certain compounds were found to reduce A549 cell viability by over 50% and inhibit cell migration in vitro.[2][3] Notably, these active compounds also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity.[2][3] The antioxidant potential of these derivatives was also investigated, with some compounds showing potent radical scavenging activity.[2][3]

In a separate line of research, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were identified as promising scaffolds for developing novel anticancer agents.[4][5] These compounds were screened for their antiproliferative activity, with some exhibiting low micromolar inhibitory concentrations (IC50) against A549 cells.[4] Molecular docking studies suggested that these derivatives could interact with key cancer-related proteins such as SIRT2 and EGFR.[4]

Antimicrobial Activity of Derivatives

The scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has also been explored for the development of new antimicrobial agents.[6][7] A study detailed the synthesis of a series of these derivatives and their evaluation against a panel of multidrug-resistant bacterial and fungal pathogens.[6][7] The results indicated that these compounds exhibit structure-dependent antimicrobial activity, with some hydrazone derivatives containing heterocyclic substituents showing particularly potent and broad-spectrum effects.[6][7]

Role in Synthesis and Drug Design

The primary role of this compound in the scientific literature is that of a chemical intermediate.[1] Its utility in the synthesis of modified peptides is a significant application. By incorporating this unnatural amino acid into peptide sequences, researchers can potentially enhance the stability of the peptides against enzymatic degradation (proteolysis), improve their binding affinity to specific biological targets, and introduce novel functionalities.[1]

Below is a conceptual workflow illustrating the role of this compound in a drug discovery pipeline.

G A This compound (Starting Material) B Chemical Synthesis & Derivative Generation A->B Versatile building block C Library of Novel Compounds B->C Structural diversification D Biological Screening (e.g., Anticancer, Antimicrobial) C->D Activity assessment E Hit Identification D->E Identification of active compounds F Lead Optimization E->F SAR studies & property enhancement G Preclinical Development F->G Candidate selection

Caption: Conceptual workflow of drug discovery utilizing this compound.

Experimental Protocols of Derivative Bioactivity Screening

While specific experimental protocols for assessing the bioactivity of this compound are not available, the methodologies used for its derivatives can be instructive.

In Vitro Antiproliferative Assays

For the evaluation of anticancer activity of propanoic acid derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to determine cell viability.

A549 Human Lung Adenocarcinoma Cell Viability Assay:

  • A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., a fixed concentration of 100 µM for initial screening or a range of concentrations for IC50 determination) and incubated for a defined period (e.g., 24 hours).[2][4]

  • Following incubation, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

  • Cell viability is typically expressed as a percentage relative to untreated control cells.[2] Standard chemotherapeutic agents like doxorubicin and cisplatin are often used as positive controls.[2][4]

Antimicrobial Susceptibility Testing

The antimicrobial activity of derivatives is often determined by measuring the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

  • The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the target microbial strain (bacterial or fungal) is added to each well.

  • The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a compound of interest in medicinal chemistry, primarily valued for its role as a versatile synthetic intermediate. While direct evidence of its own biological activity is scarce, the demonstrated anticancer, antioxidant, and antimicrobial properties of its derivatives underscore the potential of its molecular scaffold in the design and development of new therapeutic agents. Future research could focus on further exploring the bioactivity of a wider range of derivatives and potentially investigating the intrinsic biological effects of the parent compound. The development of such novel molecules is crucial in addressing the ongoing challenges in areas like oncology and infectious diseases.

References

A Technical Guide to the Role of the Nitro Group in 3-amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-amino-3-(4-nitrophenyl)propanoic acid is an unnatural beta-amino acid that serves as a valuable building block in medicinal chemistry. Its utility is profoundly influenced by the presence of a nitro group (-NO₂) on the phenyl ring. This guide provides an in-depth exploration of the nitro group's multifaceted role, focusing on its electronic effects, impact on physicochemical properties, influence on biological activity, and its versatility as a synthetic tool. The nitro group is not merely a passive substituent; it is a powerful modulator that dictates the molecule's reactivity, polarity, and potential as a pharmacophore, making it a subject of significant interest in drug design and development.

Electronic and Physicochemical Influence of the Nitro Group

The nitro group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry.[1][2] Its powerful influence stems from a combination of two electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bond framework.[3][4]

  • Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the benzene ring onto its oxygen atoms.[3][4][5] This effect creates a partial positive charge at the ortho and para positions of the ring, significantly reducing the ring's electron density and deactivating it towards electrophilic aromatic substitution.[3][5][6]

These electronic effects profoundly alter the molecule's physicochemical properties. The strong electron-withdrawing nature and the inherent polarity of the N-O bonds make the nitro group a highly polar moiety.[2][7][8] This increased polarity affects the molecule's solubility, crystal packing, and its ability to interact with biological targets like proteins and enzymes.[7]

G cluster_molecule This compound cluster_effects Electronic Effects of Nitro Group cluster_consequences Consequences mol NO₂ Aromatic Ring Amino Acid Side Chain inductive Inductive Effect (-I) (Through σ-bonds) Electronegativity pulls e⁻ density mol:f0->inductive induces resonance Resonance Effect (-M) (Through π-system) Delocalization of e⁻ into NO₂ mol:f0->resonance enables reactivity Decreased Aromatic Reactivity (Deactivation) inductive->reactivity polarity Increased Molecular Polarity inductive->polarity resonance->reactivity biological Altered Biological Interactions polarity->biological

Caption: Logical flow of the nitro group's electronic effects.
Quantitative Physicochemical Data

The introduction of a nitro group significantly alters a molecule's properties. The following table compares this compound with its meta-nitro isomer and its non-nitrated parent compound to quantify these changes.

PropertyThis compound3-amino-3-(3-nitrophenyl)propanoic acid[9][10]3-amino-3-phenylpropanoic acid
CAS Number 102308-62-3[11]5678-47-7[10]3646-46-6
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄C₉H₁₁NO₂
Molecular Weight 210.19 g/mol 210.19 g/mol [9]165.19 g/mol
Topological Polar Surface Area (TPSA) 109 Ų109 Ų[9]63.3 Ų
XLogP3-AA (Lipophilicity) -2.1-2.1[9]-1.4
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 553

Data sourced from PubChem and other chemical databases. Properties for 3-amino-3-phenylpropanoic acid are for the non-substituted analog for comparison.

Role in Biological Activity and Drug Design

While often flagged as a potential toxicophore due to metabolic liabilities, the nitro group is a critical component of numerous approved drugs and serves as a key pharmacophore, particularly in antimicrobial and antiparasitic agents.[2][8]

Bioreductive Activation

A primary mechanism through which nitroaromatic compounds exert their biological effect is bioreductive activation.[2] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumor cells, cellular reductases can reduce the nitro group. This process occurs in a stepwise fashion, generating highly reactive intermediates like nitroso and hydroxylamine species.[7][8] These intermediates, along with the reactive oxygen and nitrogen species (ROS/RNS) they can produce, can damage cellular macromolecules like DNA, leading to cytotoxicity.[7][8] This selective toxicity is the basis for the action of drugs like metronidazole.[7]

G ArNO2 Aromatic Nitro Compound (Ar-NO₂) ArNO2_radical Nitro Radical Anion (Ar-NO₂⁻˙) ArNO2->ArNO2_radical + e⁻ (Reductases) ArNO Nitroso Derivative (Ar-N=O) ArNO2_radical->ArNO + e⁻, + H⁺ Damage Cellular Damage (DNA, Proteins) ArNO2_radical->Damage Reactive Intermediates Cause ArNHOH Hydroxylamine Derivative (Ar-NHOH) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNO->Damage Reactive Intermediates Cause ArNH2 Amino Derivative (Ar-NH₂) ArNHOH->ArNH2 + 2e⁻, + 2H⁺ ArNHOH->Damage Reactive Intermediates Cause

Caption: Generalized pathway for the bioreduction of aromatic nitro compounds.
Modulating Target Interactions

The strong electron-withdrawing and polar nature of the nitro group can directly influence how a molecule binds to its biological target.[7] It can participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially enhancing binding affinity.[7] In the context of this compound, its incorporation into peptide chains can enhance stability against enzymatic degradation or modulate binding to specific receptors.[12] Studies on related propanoic acid derivatives have shown that the presence of a 4-nitro substituent can enhance antimicrobial activity against specific bacterial strains.[13]

The Nitro Group as a "Synthetic Chameleon"

Beyond its direct influence on biological activity, the nitro group is an exceptionally versatile functional group for synthetic chemists, often referred to as a "synthetic chameleon."[1] Its true power lies in its ability to be transformed into other functional groups, fundamentally altering the molecule's properties.

The most critical transformation is the reduction of the nitro group to an amine (-NH₂).[14][15] This conversion is synthetically powerful because it inverts the electronic properties of the substituent. The strongly electron-withdrawing, meta-directing nitro group becomes a strongly electron-donating, ortho/para-directing amino group.[6][15] This strategy allows chemists to perform a sequence of reactions on a deactivated ring and then, after reduction, perform a different set of reactions on a highly activated ring. This opens up pathways to a vast array of molecular analogs for structure-activity relationship (SAR) studies.

G Start This compound (Electron-Withdrawing NO₂) Reduction Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Start->Reduction Amine 3-amino-3-(4-aminophenyl)propanoic acid (Electron-Donating NH₂) Reduction->Amine Derivatization Further Derivatization (Acylation, Alkylation, etc.) Amine->Derivatization enables Library Library of Analogs (for SAR studies) Derivatization->Library

Caption: Synthetic workflow using the nitro group as a versatile handle.

Experimental Protocols (Generalized)

Detailed, optimized protocols require laboratory-specific development. The following sections provide generalized methodologies for the synthesis and key transformations of this compound.

Synthesis of this compound

A common route involves the addition of ammonia to a substituted cinnamic acid, which can be prepared from the corresponding benzaldehyde.

  • Step 1: Synthesis of 4-Nitrocinnamic Acid.

    • Reactants: 4-Nitrobenzaldehyde and malonic acid.[11]

    • Procedure: A Knoevenagel condensation is performed. 4-Nitrobenzaldehyde and malonic acid are heated in a suitable solvent (e.g., pyridine) with a catalytic amount of a base (e.g., piperidine). The reaction mixture is heated until carbon dioxide evolution ceases. After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 4-nitrocinnamic acid product, which is then collected by filtration and purified by recrystallization.

  • Step 2: Synthesis of this compound.

    • Reactant: 4-Nitrocinnamic acid.[11]

    • Procedure: An aza-Michael addition is carried out. 4-Nitrocinnamic acid is dissolved in an excess of aqueous ammonia and heated in a sealed pressure vessel. The reaction progress is monitored by a technique like Thin Layer Chromatography (TLC). Upon completion, the solution is cooled, and the excess ammonia is removed under reduced pressure. The pH is then carefully adjusted to the isoelectric point of the amino acid to precipitate the product, which is collected by filtration, washed, and dried.

Reduction of the Aromatic Nitro Group

This protocol describes the conversion of the nitro group to a primary amine.

  • Reactants: this compound, a reducing agent.

  • Procedure (Catalytic Hydrogenation):

    • The nitro compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

    • The reaction vessel is purged with nitrogen and then placed under a positive pressure of hydrogen gas (from a balloon or a hydrogenation apparatus).

    • The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases or monitoring (e.g., by TLC) indicates the complete consumption of the starting material.

    • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude 3-amino-3-(4-aminophenyl)propanoic acid, which can be purified further if necessary.

Conclusion

The nitro group in this compound is a pivotal functional group that extends its influence far beyond simple substitution. It acts as a powerful electronic modulator, altering the molecule's reactivity and physicochemical properties. It is a key determinant of biological activity, often acting as a prodrug element through bioreductive activation. Finally, its synthetic versatility allows it to be a cornerstone in the generation of diverse chemical libraries for drug discovery. A thorough understanding of these roles is essential for any researcher aiming to leverage this and similar nitro-containing building blocks in the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Amino-3-(4-nitrophenyl)propanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(4-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. While direct biological and pharmacokinetic data on the compound itself are limited, its role as a versatile scaffold for the synthesis of bioactive molecules is well-established. This document details its probable historical synthesis, physicochemical properties, a detailed experimental protocol for its preparation via the Rodionov reaction, and its application in the development of therapeutic agents.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the well-established class of reactions for producing β-amino acids. The most probable and historically significant method for its initial preparation is the Rodionov reaction , first reported by the Russian chemist V. M. Rodionov. This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt in an alcoholic solution.

In the case of this compound, the synthesis would involve the reaction of 4-nitrobenzaldehyde with malonic acid and a source of ammonia. The Rodionov reaction provides a straightforward and efficient one-pot method for the preparation of β-aryl-β-amino acids. The presence of the nitro group on the phenyl ring makes 4-nitrobenzaldehyde a suitable substrate for this reaction.

This compound has since become a valuable building block in medicinal chemistry.[1] Its utility lies in the strategic placement of three key functional groups: a carboxylic acid, an amino group, and a nitro-substituted phenyl ring. These features allow for diverse chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄PubChem
Molecular Weight 210.19 g/mol PubChem
Appearance White to yellow solidGuidechem[2]
Melting Point 213-215 °CGuidechem[2]
pKa (predicted) 3.52 ± 0.10Guidechem[2]
XLogP3 -0.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 109 ŲPubChem
CAS Number 102308-62-3ChemSrc[3]

Experimental Protocols

Synthesis of this compound via the Rodionov Reaction

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the Rodionov reaction.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 1 M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the reactants. The amount of ethanol should be sufficient to create a stirrable solution.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • To the resulting residue, add distilled water and stir to form a suspension.

    • Acidify the suspension with concentrated hydrochloric acid to a pH of approximately 1-2 to ensure the protonation of the amino group and precipitation of any unreacted acidic components.

    • Filter the mixture and wash the solid with cold water.

    • The crude product can be further purified by dissolving it in a dilute aqueous sodium hydroxide solution and then re-precipitating it by the addition of hydrochloric acid to the isoelectric point (around pH 4-5), where the amino acid is least soluble.

  • Isolation and Drying: Collect the purified product by filtration, wash with cold distilled water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Biological Activity and Applications in Drug Development

While there is a scarcity of published data on the intrinsic biological activity of this compound, its significance lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents.

The incorporation of this β-amino acid into peptide backbones can enhance their stability against enzymatic degradation, a crucial factor in improving the pharmacokinetic profiles of peptide-based drugs.[2] The nitroaromatic moiety can also be a key pharmacophore or a precursor to other functional groups.

Studies on derivatives of this compound have shown promising results in various therapeutic areas:

  • Anticancer Agents: Derivatives incorporating this scaffold have been investigated for their potential as anticancer agents. The nitro group can be reduced to an amino group, which can then be further functionalized to create compounds that interact with biological targets relevant to cancer.

  • Antimicrobial Agents: The core structure has been used to synthesize novel compounds with antimicrobial properties.

The cytotoxicity of nitroaromatic compounds is an area of active research. In some contexts, the nitro group can be bioreduced to form reactive species that can induce cellular damage, a property that can be exploited in drug design, for example, in hypoxia-activated prodrugs.[4][5]

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway to this compound and its subsequent use as a synthetic intermediate.

Synthesis_and_Application cluster_synthesis Synthesis via Rodionov Reaction cluster_application Application as a Synthetic Intermediate Reactant1 4-Nitrobenzaldehyde Reaction Reactant1->Reaction Reactant2 Malonic Acid Reactant2->Reaction Reactant3 Ammonium Acetate Reactant3->Reaction Product This compound Reaction->Product Ethanol, Reflux Intermediate This compound Derivatization Chemical Modification (e.g., peptide coupling, functional group transformation) Intermediate->Derivatization Bioactive_Molecules Bioactive Molecules (e.g., anticancer, antimicrobial agents) Derivatization->Bioactive_Molecules

Caption: Synthetic workflow for this compound and its application.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of utilizing this compound as a scaffold in a drug discovery program.

Drug_Discovery_Logic cluster_properties Key Structural Features cluster_advantages Advantages in Drug Design Scaffold This compound Scaffold prop1 β-Amino Acid Backbone Scaffold->prop1 prop2 Aromatic Nitro Group Scaffold->prop2 prop3 Carboxylic Acid & Amino Groups Scaffold->prop3 adv1 Enhanced Proteolytic Stability prop1->adv1 adv2 Scaffold for Diversification prop2->adv2 adv3 Modulation of Physicochemical Properties prop3->adv3 Therapeutic_Applications Therapeutic Applications (e.g., Oncology, Infectious Diseases) adv1->Therapeutic_Applications adv2->Therapeutic_Applications adv3->Therapeutic_Applications

Caption: Logical flow from scaffold features to therapeutic applications.

Conclusion

This compound is a synthetically accessible and highly valuable building block for medicinal chemists and drug development professionals. While its own biological profile is not extensively characterized, its utility as a scaffold for creating novel bioactive compounds is clear. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. Future research may focus on further elucidating the intrinsic biological activities of this compound and its simple derivatives, which could open up new avenues for its application in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-amino-3-(4-nitrophenyl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is designed to assist researchers in synthesizing novel peptides with potential applications in drug discovery and development, particularly in areas such as cancer therapy and targeted drug delivery.[1][2]

The inclusion of β-amino acids can impart unique structural and functional properties to peptides, including increased proteolytic stability and the ability to form novel secondary structures. The 4-nitrophenyl moiety can also serve as a useful structural probe or be chemically modified for further applications.

Overview of the Synthetic Strategy

The incorporation of this compound is achieved using its N-α-Fmoc protected form, Fmoc-(S)-3-amino-3-(4-nitrophenyl)propanoic acid or its (R)-enantiomer, in a standard SPPS workflow. The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, and the coupling of the next Fmoc-protected amino acid.

Due to the β-substitution and the bulky nitrophenyl group, this amino acid can be considered sterically hindered. Therefore, optimized coupling conditions are recommended to ensure high coupling efficiency. With modern coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can exceed 99%.[3]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

2.1. Materials and Reagents

  • Resin: Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is suitable for C-terminal amides.

  • Fmoc-Amino Acids: Standard Fmoc-protected α-amino acids and Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU, HATU, HCTU, or DIC.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Mobile phases typically consist of water and acetonitrile with 0.1% TFA.

2.2. Step-by-Step Synthesis Protocol

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading (if not pre-loaded):

    • For Wang resin, dissolve the first Fmoc-amino acid (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Add to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (General Protocol):

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and a coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 eq.) in DMF.

    • Add a base (e.g., DIPEA or 2,4,6-collidine; 6-10 eq.) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

  • Incorporation of Fmoc-3-amino-3-(4-nitrophenyl)propanoic Acid (Optimized Protocol):

    • Due to potential steric hindrance, a more powerful coupling reagent like HATU is recommended.

    • Pre-activate Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid (3 eq.) with HATU (2.9 eq.) and DIPEA or collidine (6 eq.) in DMF for 5-10 minutes.

    • Add the activated solution to the resin and couple for 2-4 hours.

    • A double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve a high yield.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by RP-HPLC.

    • Analyze the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following table provides a template for recording and presenting key data from the synthesis. The expected coupling efficiency for sterically hindered amino acids can vary, but with optimized conditions (e.g., using HATU and extended coupling times), yields can be significantly improved. For a typical 10-mer peptide, an overall yield of 10-30% of the purified product is a reasonable expectation, depending on the sequence.

ParameterStandard α-Amino Acid (example)This compound (expected)
Coupling Reagent HBTU/DIPEAHATU/Collidine
Equivalents (AA:Reagent:Base) 3:2.9:63:2.9:6
Coupling Time 1-2 hours2-4 hours (or double coupling)
Monitoring Kaiser TestKaiser Test
Expected Single Step Yield >99%95-99% (with optimization)
Final Crude Purity (by HPLC) 70-90%60-85%
Final Purified Yield Sequence dependentSequence dependent

Application in Cancer Research: Targeting Signaling Pathways

Peptides incorporating non-natural amino acids are being explored as therapeutics that can modulate intracellular signaling pathways involved in cancer progression.[4] For instance, many anticancer peptides are designed to interact with key proteins in pathways that regulate cell proliferation, apoptosis, and angiogenesis.

A relevant target in many cancers is the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated and promotes cell survival and growth. Peptides can be designed to interfere with protein-protein interactions within this pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Peptide Nitrophenylalanine- Containing Peptide Peptide->Akt Potential Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is a common target in cancer therapy.

Peptides containing this compound could be designed to mimic natural ligands or protein domains, enabling them to bind to key kinases like Akt and inhibit their activity, thereby promoting apoptosis and reducing cancer cell proliferation. The unique structural constraints imposed by the β-amino acid can lead to peptides with high affinity and specificity for their targets.

References

Application Notes: 3-Amino-3-(4-nitrophenyl)propanoic Acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-nitrophenyl)propanoic acid is an unnatural amino acid derivative that serves as a versatile building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its unique structure, featuring a reactive amino group, a carboxylic acid functional group, and an electron-withdrawing nitro group on the phenyl ring, makes it a valuable starting material for creating diverse molecular scaffolds with potential therapeutic applications, particularly in anticancer drug discovery. While direct evidence of the anticancer activity of this compound is not extensively documented, its derivatives have shown significant promise in targeting various cancer cell lines and key signaling pathways involved in tumorigenesis.

These application notes provide an overview of the utility of this compound as a scaffold for developing novel anticancer agents, with a focus on the biological activity of its derivatives. Detailed experimental protocols for evaluating the anticancer properties of these compounds are also presented.

Application as a Versatile Chemical Intermediate

The primary application of this compound in anticancer drug discovery lies in its role as a key intermediate for the synthesis of more complex molecules. The amino and carboxylic acid functionalities provide convenient handles for peptide bond formation or conjugation with other molecules, while the nitrophenyl group can be chemically modified to influence the electronic properties and biological activity of the final compound.

Researchers can leverage this scaffold to synthesize libraries of derivatives and screen them for anticancer activity. For instance, derivatives of similar propanoic acid backbones have demonstrated potent antiproliferative effects against various cancer cell lines.

Anticancer Activity of Propanoic Acid Derivatives

While data on the parent compound is limited, studies on structurally related 3-aminopropanoic acid derivatives highlight the potential of this chemical class. For example, a series of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been synthesized and evaluated for their antiproliferative properties in lung cancer models.

Quantitative Data Summary

The antiproliferative activity of these derivatives against various lung cancer cell lines is summarized in the table below.

CompoundCell LineIC50 (µM)Cell Viability (%) at 100 µMReference
21 A5495.42-
H69-18.3
H69AR-23.5
22 A5492.47-
H69-33.9
H69AR-23.3
25 A5491.83-
H69-21.4
H69AR-21.9
26 A5491.15-
H69-19.8
H69AR-20.7
  • A549: Human lung adenocarcinoma

  • H69: Drug-sensitive small cell lung cancer

  • H69AR: Anthracycline-resistant small cell lung cancer

These results demonstrate that chemical modifications to the basic propanoic acid scaffold can yield compounds with potent, low-micromolar activity against both drug-sensitive and multidrug-resistant lung cancer cell lines.

Proposed Mechanism of Action of Derivatives

In silico molecular docking studies on the aforementioned derivatives suggest a potential dual-targeting mechanism of action involving the inhibition of key proteins in cancer cell signaling pathways.

Targeting SIRT2 and EGFR

The most potent derivatives, such as compound 22, are predicted to bind to both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these proteins can disrupt downstream signaling cascades that are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream_EGFR Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream_EGFR SIRT2 SIRT2 Downstream_SIRT2 Downstream Targets (e.g., Tubulin, p53) SIRT2->Downstream_SIRT2 Proliferation Cell Proliferation & Survival Downstream_EGFR->Proliferation Downstream_SIRT2->Proliferation Derivative Propanoic Acid Derivative (e.g., Cmpd 22) Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

Caption: Proposed dual-targeting mechanism of propanoic acid derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, H69, H69AR)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values.

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate cell viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

3D Spheroid Culture for Drug Penetration and Efficacy

This model better mimics the three-dimensional architecture of solid tumors.

Materials:

  • Agarose

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Propidium Iodide)

  • Confocal or fluorescence microscope

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of 1.5% agarose in serum-free medium and allow it to solidify.

  • Cell Seeding: Seed cells onto the agarose-coated wells at a density that promotes spheroid formation (e.g., 1,000-5,000 cells per well).

  • Spheroid Formation: Incubate the plate for 3-5 days to allow for the formation of compact spheroids.

  • Compound Treatment: Carefully replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).

  • Viability Staining: Add a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells). Incubate for 30-60 minutes.

  • Imaging: Wash the spheroids with PBS and image using a confocal or fluorescence microscope to visualize live (green) and dead (red) cells within the spheroid.

  • Analysis: Analyze the images to assess the extent of cell death and the penetration of the drug into the spheroid core.

G A Coat 96-well plate with agarose B Seed cells A->B C Incubate for 3-5 days (Spheroid formation) B->C D Treat with compounds C->D E Incubate for 48-72h D->E F Stain with Calcein-AM & PI E->F G Image with fluorescence microscope F->G H Analyze cell viability G->H

Application Notes and Protocols for the Development of Antimicrobial Peptides Incorporating 3-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[1][2][3] Antimicrobial peptides (AMPs) are a promising class of molecules due to their broad-spectrum activity and diverse mechanisms of action.[4][5][6][7] A key strategy in designing potent and selective AMPs is the incorporation of unnatural amino acids.[8][9] This document outlines the application and protocols for the development of antimicrobial peptides incorporating the unnatural amino acid 3-amino-3-(4-nitrophenyl)propanoic acid (β³-hPhe(4-NO₂)). The introduction of this residue can influence the peptide's secondary structure, hydrophobicity, and proteolytic stability, potentially leading to enhanced antimicrobial activity and improved therapeutic profiles.

The nitrophenyl group offers unique electronic and steric properties that can modulate the peptide's interaction with microbial membranes, a primary target for many AMPs.[2][4] Furthermore, the β-amino acid backbone can confer resistance to degradation by host and bacterial proteases, a significant advantage for in vivo applications. These application notes provide a framework for the synthesis, characterization, and evaluation of novel AMPs containing this compound.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AMPs containing this compound

This protocol details the manual synthesis of a hypothetical AMP, designated NP-AMP1, with the sequence K-K-X-F-K-X-L-K (where X = this compound), using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the molecular weight of the purified peptide using mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the synthesized AMP against a panel of bacteria.[10]

Materials:

  • Synthesized peptide (NP-AMP1)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strains in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Peptide Serial Dilution:

    • Dissolve the peptide in sterile water to a stock concentration of 1 mg/mL.

    • Perform a two-fold serial dilution of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted peptide.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Hemolysis Assay

This assay evaluates the cytotoxicity of the AMP against human red blood cells (hRBCs).

Materials:

  • Synthesized peptide (NP-AMP1)

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1%)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • hRBC Preparation:

    • Centrifuge fresh human blood to pellet the RBCs.

    • Wash the RBCs three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation:

    • Add serially diluted concentrations of the peptide to a 96-well plate.

    • Add the 4% hRBC suspension to each well.

  • Controls:

    • Negative control: hRBCs in PBS (0% hemolysis).

    • Positive control: hRBCs with 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Data Presentation

The antimicrobial and hemolytic activities of the hypothetical peptide NP-AMP1 and a control peptide (without the nitro-phenylalanine modification) are summarized in the table below.

PeptideTarget OrganismMIC (µg/mL)HC₅₀ (µg/mL)
NP-AMP1 S. aureus (Gram-positive)8> 200
E. coli (Gram-negative)16
P. aeruginosa (Gram-negative)32
Control Peptide S. aureus (Gram-positive)32> 200
E. coli (Gram-negative)64
P. aeruginosa (Gram-negative)> 128

HC₅₀: The concentration of peptide causing 50% hemolysis.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization spps Solid-Phase Peptide Synthesis cleavage Cleavage from Resin spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms mic MIC Assay (Antimicrobial) ms->mic hemolysis Hemolysis Assay (Cytotoxicity) ms->hemolysis sar Structure-Activity Relationship mic->sar hemolysis->sar lead_opt Design New Analogs sar->lead_opt lead_opt->spps Iterative Improvement membrane_disruption_pathway cluster_membrane Bacterial Membrane Interaction cluster_disruption Membrane Disruption Models cluster_consequence Cellular Consequences amp Cationic AMP electrostatic Electrostatic Attraction amp->electrostatic membrane Anionic Bacterial Membrane membrane->electrostatic insertion Hydrophobic Insertion electrostatic->insertion toroidal Toroidal Pore Model insertion->toroidal Mechanism barrel Barrel-Stave Model insertion->barrel Mechanism carpet Carpet Model insertion->carpet Mechanism leakage Ion & Metabolite Leakage toroidal->leakage barrel->leakage carpet->leakage depolarization Membrane Depolarization leakage->depolarization death Cell Death depolarization->death

References

Application Notes and Protocols: Creation of Peptide Libraries Incorporating 3-Amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in drug discovery and chemical biology. These modifications can enhance proteolytic stability, introduce novel functionalities, and constrain peptide conformation to improve binding affinity and specificity.[1][2] This document provides detailed techniques and protocols for the creation of peptide libraries containing the unnatural β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid. This building block is of particular interest as the nitrophenyl moiety can serve as a versatile chemical handle for further modifications or as a structural element to probe interactions with biological targets.

The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, which is well-suited for the assembly of complex peptides containing modified residues.[2]

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for constructing peptide libraries, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[2] The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (like t-butyl) for side-chain protection, providing an orthogonal system that is compatible with a wide range of amino acids, including β-amino acids.[2]

The general workflow for incorporating this compound involves the same cyclical process as standard SPPS:

  • Resin Preparation: Swelling the resin in a suitable solvent.

  • Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide chain.

  • Coupling: Activation of the incoming Fmoc-protected this compound and its subsequent coupling to the free N-terminus.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The nitro group on the phenyl ring is stable under standard Fmoc-SPPS conditions.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Materials and Reagents
  • Resins: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acids: Fmoc-protected α-amino acids, Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation/Washing: Cold diethyl ether.

Protocol 1: Solid-Phase Peptide Synthesis

This protocol describes a standard manual synthesis cycle on a 0.1 mmol scale.

  • Resin Swelling: Place the resin (e.g., 135 mg of Rink Amide, loading ~0.74 mmol/g) in a fritted syringe reaction vessel. Add DMF (~10 mL/g resin) and allow it to swell for 30-60 minutes with occasional agitation. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF.

    • Agitate for 15-20 minutes. Drain.

  • Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence:

    • DMF (x3)

    • DCM (x3)

    • DMF (x3)

    • (Optional: Perform a Kaiser test to confirm the presence of a free primary amine).

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vial, dissolve Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. Note: Coupling of β-amino acids can be slower than α-amino acids, hence the extended time.

  • Washing: Drain the coupling solution and wash the resin as described in step 3.2.3.

  • Repeat Cycle: Return to step 3.2.2 to continue elongating the peptide chain with the next amino acid.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 3.2.2) and wash (step 3.2.3).

  • Final Wash and Drying: Wash the resin with DCM (x3) and methanol (x3). Dry the peptide-resin under a high vacuum for several hours.

Protocol 2: Cleavage and Deprotection
  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) at a ratio of approximately 10 mL per gram of resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes), discard the supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • After the final wash, dry the crude peptide pellet under vacuum.

Protocol 3: Library Synthesis via Split-and-Pool Method

The split-and-pool (or split-and-mix) method is a powerful technique for generating large "one-bead-one-compound" (OBOC) combinatorial libraries.[3]

  • Divide the starting resin into multiple equal portions, one for each amino acid to be coupled at the first position.

  • Couple a different amino acid (using Protocol 1) to each resin portion in separate reaction vessels.

  • After coupling and washing, "pool" all resin portions back together and mix thoroughly.

  • "Split" the pooled resin again into equal portions.

  • Couple the next set of amino acids to these new portions.

  • Repeat the pool-split-couple cycle until the desired peptide length is achieved. At the end of this process, each individual bead will carry a unique peptide sequence.

Split_Pool cluster_1 Cycle 1: Split -> Couple -> Pool cluster_2 Cycle 2: Split -> Couple -> Pool Start Resin Pool A1 Couple A Start->A1 Split B1 Couple B Start->B1 Split C1 Couple C Start->C1 Split Pool1 Pool A1->Pool1 Pool & Mix BA2 Couple A B1->Pool1 Pool & Mix CB2 Couple B C1->Pool1 Pool & Mix AA2 Couple A Pool1->AA2 Split AB2 Couple B Pool1->AB2 Split AC2 Couple C Pool1->AC2 Split Pool1->BA2 Split BB2 Couple B Pool1->BB2 Split BC2 Couple C Pool1->BC2 Split CA2 Couple A Pool1->CA2 Split Pool1->CB2 Split CC2 Couple C Pool1->CC2 Split Pool2 Final Library (One-Bead-One-Compound) AA2->Pool2 Pool AB2->Pool2 Pool AC2->Pool2 Pool BA2->Pool2 Pool BB2->Pool2 Pool BC2->Pool2 Pool CA2->Pool2 Pool CB2->Pool2 Pool CC2->Pool2 Pool

Figure 2: Workflow for the Split-and-Pool synthesis of a peptide library.

Data Presentation

Quantitative data for the specific incorporation of this compound is not widely published. The following tables provide representative data based on typical values observed during Fmoc-SPPS and the known properties of coupling reagents. Actual yields and efficiencies should be determined empirically for each specific sequence and synthesis condition.

Table 1: Properties of Common Coupling Reagents for SPPS

ReagentMolar Mass ( g/mol )ClassKey Characteristics
HBTU 379.25Aminium/Uronium SaltStandard, effective, and cost-efficient reagent for routine couplings.
HATU 380.23Aminium/Uronium SaltHighly reactive, excellent for hindered couplings (including β-amino acids) and reducing racemization.[4]
PyBOP 520.29Phosphonium SaltEffective for hindered couplings, though byproducts can be more difficult to remove.
DIC/HOBt 126.20 / 135.11Carbodiimide/AdditiveA classic, cost-effective method; activation can be slower than with onium salts.

Table 2: Representative Per-Step Coupling Efficiency and Overall Yield

The overall theoretical yield of a peptide synthesis is a product of the coupling efficiency at each step. Even small inefficiencies can significantly impact the final yield of the desired full-length peptide, especially for longer sequences.[5][6]

Per-Step Coupling EfficiencyOverall Yield (5-mer)Overall Yield (10-mer)Overall Yield (15-mer)
99.5%97.5%95.1%92.8%
99.0%95.1%90.4%86.0%
98.0%90.4%81.7%73.9%
95.0%77.4%59.9%46.3%

Note: This table illustrates the theoretical impact of coupling efficiency. Actual crude yields will be lower due to losses during handling, cleavage, and precipitation.

Library Screening and Characterization

Once synthesized, the peptide library can be screened against a biological target to identify "hit" compounds. For OBOC libraries, this often involves on-bead screening.

Generic On-Bead Screening Workflow
  • Library Preparation: The OBOC library beads are deprotected (side chains are cleaved while peptides remain attached to the beads if a cleavable linker is not used, or cleaved if screening is in solution).

  • Target Incubation: The library is incubated with a fluorescently labeled target protein (e.g., receptor, enzyme).

  • Washing: Non-specifically bound target is washed away.

  • Hit Identification: Beads that exhibit high fluorescence (indicating strong binding) are physically isolated (e.g., using manual picking or a bead sorter).

  • Sequencing: The peptide sequence on the isolated "hit" bead is determined, typically by Edman degradation or mass spectrometry (e.g., MALDI-TOF MS/MS).[7]

Screening_Workflow Library OBOC Peptide Library (on beads) Incubation Incubation & Washing Library->Incubation Target Fluorescently-Labeled Target Protein Target->Incubation Sorting Hit Identification (Isolate Fluorescent Beads) Incubation->Sorting Binding occurs Sequencing Sequence Analysis (e.g., Mass Spectrometry) Sorting->Sequencing Positive beads isolated Hit Validated 'Hit' Peptide Sequencing->Hit Sequence determined

Figure 3: A logical workflow for on-bead screening of a peptide library.
Characterization

The purity and identity of crude peptides and final library members should be confirmed using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide after cleavage.

  • Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the molecular weight of the synthesized peptides, verifying the correct incorporation of all amino acids.[8]

References

Application Notes and Protocols: 3-Amino-3-(4-nitrophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-nitrophenyl)propanoic acid is a non-natural β-amino acid that serves as a versatile building block in medicinal chemistry. Its unique structure, featuring a reactive nitro group and functional handles for peptide synthesis and other modifications, makes it a valuable starting material for the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives in anticancer and antimicrobial drug discovery.

Key Applications

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas:

  • Anticancer Activity: Thiazole-containing derivatives have shown potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.

  • Antimicrobial Activity: Hydrazone derivatives have exhibited broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from precursors related to this compound.

Table 1: Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Carcinoma Cells

Compound IDModificationIC50 (µM)
21 Oxime derivative5.42
22 Oxime derivative2.47
25 Carbohydrazide derivative8.05
26 Carbohydrazide derivative25.4
Cisplatin (Reference Drug)11.71

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

Compound IDHeterocyclic SubstituentMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VREMIC (µg/mL) vs. Gram-negative pathogensMIC (µg/mL) vs. Candida auris
14 Heterocycle A1 - 80.5 - 28 - 648 - 64
15 Heterocycle B1 - 80.5 - 28 - 648 - 64
16 Heterocycle C1 - 80.5 - 28 - 648 - 64

Experimental Protocols

Protocol 1: Synthesis of this compound via Rodionov Reaction

This protocol describes a general method for the synthesis of β-amino acids, adapted for the preparation of this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Acidify the mixture with 1 M HCl to pH 2-3.

    • Extract the aqueous layer with diethyl ether to remove unreacted aldehyde and other non-polar impurities.

    • Basify the aqueous layer with 1 M NaOH to pH 9-10 to precipitate the β-amino acid.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water and then diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Nitrobenzaldehyde Malonic Acid Ammonium Acetate reaction Rodionov Reaction (Reflux in Ethanol) start->reaction Combine workup Acid-Base Work-up reaction->workup Cool & Extract purification Recrystallization workup->purification Isolate product This compound purification->product Purify

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • A549 human lung carcinoma cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension (5 x 10³ to 1 x 10⁴ cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Test Compounds seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 48-72h Incubation solubilize Solubilize Formazan Crystals mtt->solubilize 2-4h Incubation read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Test microorganisms (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

  • Plate reader (optional, for automated reading)

Procedure:

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_mic Broth Microdilution Workflow dilute Serial Dilution of Test Compounds in Broth inoculate Inoculate with Standardized Bacterial Suspension dilute->inoculate incubate Incubate for 16-20h inoculate->incubate determine_mic Determine MIC (Lowest concentration with no growth) incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Signaling Pathway in Cancer

In silico studies and the known mechanisms of related thiazole-containing compounds suggest that derivatives of this compound may exert their anticancer effects through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).

EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and metastasis.

SIRT2's Role: SIRT2 is a deacetylase that can influence the activity of various proteins involved in cell cycle regulation and tumorigenesis. In some contexts, SIRT2 has been shown to deacetylate and inhibit MEK1, a key component of the MAPK pathway.

Dual Inhibition Hypothesis: It is postulated that certain thiazole derivatives of this compound can bind to and inhibit both EGFR and SIRT2. This dual inhibition would lead to a more potent and comprehensive blockade of pro-survival signaling in cancer cells, potentially overcoming resistance mechanisms associated with targeting a single pathway.

G cluster_pathway Putative EGFR/SIRT2 Dual Inhibition Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 SIRT2->MEK Deacetylates (Inhibits) Derivative Thiazole Derivative Derivative->EGFR Inhibits Derivative->SIRT2 Inhibits

Caption: Putative dual inhibition of EGFR and SIRT2 signaling by thiazole derivatives.

Conclusion

This compound is a promising scaffold for the development of novel anticancer and antimicrobial agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of its derivatives. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to translate these findings into clinically viable therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling Reactions with 3-Amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-3-(4-nitrophenyl)propanoic acid in peptide synthesis.

Troubleshooting Guide

Low coupling efficiency and the formation of side products are common challenges when incorporating non-natural amino acids like this compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Coupling Yield

A common hurdle in peptide synthesis is achieving a high yield of the desired peptide. Low yields can stem from several factors, including steric hindrance from the amino acid, inefficient activation, or aggregation of the growing peptide chain.

Potential Cause Recommended Solution
Steric Hindrance: The bulky 4-nitrophenyl group can impede the approach of the coupling reagents and the N-terminal amine of the peptide chain.- Utilize Potent Coupling Reagents: Employ uronium/aminium salt-based reagents like HATU, HBTU, or COMU, or phosphonium salt-based reagents like PyBOP. These are known to be effective for sterically hindered amino acids. - Optimize Reaction Time and Temperature: Extend the coupling time (e.g., 2-4 hours or even overnight) to allow the reaction to proceed to completion. Gentle heating can also be beneficial, but must be carefully controlled to avoid racemization. - Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid to drive the reaction to completion.
Inefficient Carboxyl Group Activation: The carboxylic acid of this compound may not be sufficiently activated for efficient coupling.- Pre-activation: Allow the amino acid, coupling reagent, and base (e.g., DIPEA) to react for a few minutes before adding the mixture to the resin. This ensures the formation of the highly reactive active ester. - Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 2-5 equivalents relative to the resin loading).
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, limiting reagent access.- Solvent Selection: Switch from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP). For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial. - Incorporate Chaotropic Salts: Adding agents like LiCl can help disrupt secondary structures and improve solvation.

Issue 2: Side Reactions

Side reactions can lead to impurities that are difficult to separate from the final product, ultimately reducing the overall yield and purity.

Side Reaction Mitigation Strategy
Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid can occur during activation.- Choice of Additives: Use additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®, in conjunction with your coupling reagent. - Base Selection: Employ a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA. - Temperature Control: Perform the coupling reaction at room temperature or below to minimize the rate of racemization.
Guanidinylation: With uronium/aminium-based coupling reagents (e.g., HBTU, HATU), the free N-terminal amine of the peptide can be capped by a guanidinium group, terminating chain elongation.- Stoichiometric Control: Use a close to 1:1 molar ratio of the coupling reagent to the carboxylic acid. - Order of Addition: Pre-activate the amino acid with the coupling reagent and base before adding the mixture to the resin.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this compound during peptide coupling?

The nitro group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the molecule. While it can potentially increase the acidity of the carboxylic acid, its primary impact in the context of coupling is often considered neutral to slightly beneficial by enhancing the rate of O- to N-acyl transfer, which is a key step in peptide bond formation. The nitro group itself is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions.

Q2: Which coupling reagents are most effective for incorporating this compound?

For sterically demanding amino acids such as this, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or EDC. Uronium/aminium salts such as HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP are often the preferred choices due to their ability to form highly reactive intermediates that can overcome steric barriers.[1]

Q3: What are the optimal solvents for coupling reactions involving this amino acid?

N,N-Dimethylformamide (DMF) is a commonly used solvent in SPPS. However, for challenging couplings, including those with sterically hindered or aggregation-prone sequences, N-methylpyrrolidone (NMP) is often a superior choice due to its enhanced solvating properties. In some cases, solvent mixtures (e.g., DMF/DCM) can also be beneficial.

Q4: How can I monitor the progress of the coupling reaction?

The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain yellow or colorless) after the coupling step indicates that the reaction has gone to completion. If the test is positive (beads turn blue), it signifies incomplete coupling, and a second coupling is recommended.

Q5: What is "double coupling" and when should I use it?

Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents. This strategy is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like this compound, or when a positive Kaiser test is observed after the initial coupling.

Experimental Protocols

Below are detailed methodologies for key experiments. Note that these are general protocols and may require optimization for specific peptide sequences.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle using HATU as the coupling reagent.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion. If positive, consider a second coupling.

    • Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Quantitative Data Summary

While specific yield data for every possible coupling scenario is sequence-dependent, the following table provides a general guideline for reagent stoichiometry and expected outcomes based on literature for sterically hindered amino acids.

Coupling Reagent Amino Acid (eq.) Coupling Reagent (eq.) Base (eq.) Additive (eq.) Typical Reaction Time Expected Coupling Efficiency
HATU2-51.9-4.54-10 (DIPEA)2-5 (HOAt)1-4 hoursHigh
HBTU2-41.9-3.94-8 (DIPEA)2-4 (HOBt)2-6 hoursHigh
PyBOP2-41.9-3.94-8 (DIPEA)-2-6 hoursHigh
DIC/HOBt3-53-5-3-54-12 hoursModerate to High

Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis

spss_workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc-Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis (SPPS).

Diagram 2: Troubleshooting Logic for Low Coupling Yield

troubleshooting_low_yield Start Low Coupling Yield Check_Kaiser Perform Kaiser Test Start->Check_Kaiser Positive_Kaiser Positive (Incomplete Coupling) Check_Kaiser->Positive_Kaiser Result Negative_Kaiser Negative (Complete Coupling) Check_Kaiser->Negative_Kaiser Result Double_Couple Perform Double Coupling Positive_Kaiser->Double_Couple Optimize_Reagents Optimize Reagents (Potent Coupling Agent, Increase Equivalents) Positive_Kaiser->Optimize_Reagents Optimize_Conditions Optimize Conditions (Extend Time, Gentle Heat) Positive_Kaiser->Optimize_Conditions Check_Aggregation Consider Aggregation Negative_Kaiser->Check_Aggregation Double_Couple->Check_Kaiser Change_Solvent Change Solvent (e.g., NMP) Check_Aggregation->Change_Solvent

A decision-making workflow for troubleshooting low peptide coupling yields.

References

Technical Support Center: Purification of 3-Amino-3-(4-nitrophenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-amino-3-(4-nitrophenyl)propanoic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and its derivatives are recrystallization and column chromatography. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is also widely used.[1][2] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can include unreacted starting materials such as 4-nitrobenzaldehyde, byproducts from the synthesis, and diastereomers if the synthesis is not stereoselective.[3][4][5] In the case of derivatives, impurities may also arise from incomplete reactions or side reactions related to the specific derivatization process.[3][4][5]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound and its derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Melting point analysis is also a useful indicator of purity, as impurities tend to lower and broaden the melting range.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent.- Test a range of solvents or solvent mixtures.- Use a smaller amount of solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
The compound "oiled out" instead of crystallizing.- The boiling point of the solvent may be higher than the melting point of the compound.- Try a lower boiling point solvent.- Dissolve the oil in a small amount of a good solvent and add a miscible "anti-solvent" to induce crystallization.[7]
Poor separation in column chromatography Inappropriate solvent system (eluent).- Perform thin-layer chromatography (TLC) with different solvent systems to find the optimal eluent for separation.[2]- A common starting point for polar compounds is a mixture of ethyl acetate and heptane, with a small amount of acetic acid or triethylamine to improve peak shape.[2]
Column overloading.- Use a larger column or reduce the amount of sample loaded.
Colored impurities in the final product Oxidation of the nitro group or other sensitive functionalities.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, but be aware that this may reduce your yield.[7]
Presence of diastereomers The synthesis method was not stereospecific.- Chiral chromatography or resolution using a chiral resolving agent may be necessary to separate the enantiomers or diastereomers.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to achieve high purity.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture (e.g., ethanol/water) to dissolve the solid completely with heating and stirring.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal formation, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification

Objective: To purify this compound and its derivatives by silica gel column chromatography.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., ethyl acetate/hexane with 1% acetic acid)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification Method Typical Solvent System Expected Yield Expected Purity (by HPLC)
Recrystallization Ethanol/Water (e.g., 1:1 v/v)70-90%>98%
Column Chromatography Ethyl Acetate/Hexane + 1% Acetic Acid (gradient)50-80%>99%

Visual Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (remove insolubles) dissolve->filter cool Slow Cooling (crystallization) filter->cool collect Vacuum Filtration (collect crystals) cool->collect dry Dry Crystals collect->dry Troubleshooting_Logic start Purification Issue Encountered check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Impure pure Product is Pure check_purity->pure Pure oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent Yes poor_separation Poor Separation? oiling_out->poor_separation No change_solvent Change Recrystallization Solvent (lower BP) oiling_out->change_solvent Yes optimize_eluent Optimize Chromatography Eluent via TLC poor_separation->optimize_eluent Yes

References

identifying and minimizing side reactions during 3-amino-3-(4-nitrophenyl)propanoic acid incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the incorporation of 3-amino-3-(4-nitrophenyl)propanoic acid into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential side reactions when incorporating this compound?

A1: The primary side reactions of concern are:

  • Racemization: Loss of stereochemical integrity at the α-carbon, leading to the formation of diastereomeric peptides. The electron-withdrawing nature of the nitro group can increase the acidity of the α-proton, potentially increasing the risk of racemization.

  • Diketopiperazine Formation: Intramolecular cyclization of a dipeptide, leading to chain termination. This is a known side reaction for β-amino acids, particularly when proline is in the sequence.

  • Nitro Group Reduction: The nitro group may be susceptible to reduction to an amino group under certain conditions, such as catalytic hydrogenation, which might be used in downstream deprotection steps.

  • Incomplete Coupling: Due to the steric hindrance of the bulky nitrophenyl group, coupling reactions may be slow or incomplete, leading to deletion sequences.

Q2: How does the β-amino acid structure of this compound affect coupling reactions?

A2: The β-amino acid structure can influence coupling reactions in a few ways. The active esters of β-amino acids are generally more stable and less prone to hydrolysis compared to their α-amino acid counterparts. However, the different geometry can sometimes lead to slower coupling kinetics and an increased propensity for intramolecular side reactions like diketopiperazine formation in certain contexts.

Q3: Is the nitro group on the phenyl ring stable during standard solid-phase peptide synthesis (SPPS) conditions?

A3: The nitro group is generally stable under the acidic and basic conditions used for Fmoc-based SPPS (e.g., TFA for cleavage and piperidine for Fmoc deprotection). However, it is not compatible with reducing conditions such as catalytic hydrogenation (e.g., H₂/Pd-C), which would reduce the nitro group to an amine. Care must be taken when planning orthogonal protection strategies if downstream steps involve reduction.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Question: I am observing a significant amount of unreacted amino terminus on the resin after coupling this compound, as indicated by a strong positive ninhydrin test. What are the likely causes and solutions?

Answer:

Low coupling efficiency is a common challenge with sterically hindered amino acids. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Activation Use a more potent coupling reagent. For sterically hindered amino acids, carbodiimides like DIC alone may be insufficient. Switch to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP) in the presence of a base like DIPEA.
Steric Hindrance Increase the coupling time and/or temperature. A standard 1-2 hour coupling may not be sufficient. Consider extending the reaction to 4 hours or overnight at room temperature. Microwave-assisted coupling can also be effective in overcoming steric barriers.
Suboptimal Solvent Ensure adequate swelling of the resin and solubility of reagents. DMF is a good general-purpose solvent, but for difficult couplings, a switch to NMP or the use of solvent mixtures (e.g., DMF/DCM) might improve results.
Premature Termination In some cases, the activated amino acid may be unstable over long reaction times. Consider a double coupling approach where the coupling reaction is repeated with a fresh solution of activated amino acid.

Experimental Protocol: Double Coupling with HATU

  • Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • First Coupling:

    • Pre-activate a solution of Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Issue 2: Presence of Diastereomeric Impurities (Racemization)

Question: My final peptide product containing this compound shows multiple peaks on HPLC, suggesting racemization has occurred. How can I minimize this?

Answer:

Racemization is a critical concern, especially with amino acids bearing electron-withdrawing groups. The following steps can help mitigate this side reaction:

Strategies to Minimize Racemization:

StrategyImplementation
Choice of Coupling Reagent Use coupling reagents known to suppress racemization. Carbodiimides (like DIC) in the presence of an additive such as OxymaPure or HOBt are generally good choices. Onium salt reagents like HATU are also effective.
Base Selection The choice and amount of base are critical. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Use the minimum necessary amount of base.
Reaction Temperature Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of racemization. Avoid elevated temperatures if racemization is a known issue.
Pre-activation Time Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated acid to base can increase racemization.

Quantitative Data on Racemization with Different Coupling Reagents (Illustrative)

Coupling ReagentAdditiveBaseTemperature (°C)% Epimerization (Illustrative)
DICHOBtDIPEA255-10%
DICOxymaPureDIPEA25<5%
HATU-DIPEA25<3%
COMU-NMM0<1%
Issue 3: Detection of a Terminated Peptide Chain (Diketopiperazine Formation)

Question: I am observing a significant side product with a mass corresponding to the dipeptide precursor of this compound. How can I prevent this?

Answer:

This is likely due to diketopiperazine (DKP) formation, a common side reaction with β-amino acids. Here’s how to address it:

Methods to Suppress Diketopiperazine Formation:

MethodDescription
Use of 2-Chlorotrityl Chloride Resin This sterically hindered resin can physically block the intramolecular cyclization reaction.
Dipeptide Coupling Instead of coupling the β-amino acid as a single residue, synthesize the dipeptide unit in solution and then couple it to the resin-bound peptide. This bypasses the vulnerable dipeptide stage on the resin.
Modification of Deprotection Conditions Use a milder base for Fmoc deprotection, such as 5% piperazine in NMP, which has been shown to reduce DKP formation compared to 20% piperidine in DMF.

Visualizations

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat n cycles Cleavage Cleavage from Resin (e.g., 95% TFA) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard solid-phase peptide synthesis workflow.

side_reactions cluster_main Incorporation of this compound cluster_side Potential Side Reactions Peptide Chain Growing Peptide Chain Racemization Racemization (Loss of Stereochemistry) Peptide Chain->Racemization DKP Diketopiperazine Formation (Chain Termination) Peptide Chain->DKP NitroReduction Nitro Group Reduction (Formation of Amino Group) Peptide Chain->NitroReduction IncompleteCoupling Incomplete Coupling (Deletion Sequence) Peptide Chain->IncompleteCoupling troubleshooting_logic Start Problem Encountered LowYield Low Yield / Incomplete Coupling? Start->LowYield Diastereomers Diastereomeric Impurities? LowYield->Diastereomers No Sol_LowYield Use Stronger Coupling Reagent Increase Coupling Time Double Couple LowYield->Sol_LowYield Yes TerminatedPeptide Terminated Peptide? Diastereomers->TerminatedPeptide No Sol_Diastereomers Use Racemization Suppressant Change Base Lower Temperature Diastereomers->Sol_Diastereomers Yes Sol_TerminatedPeptide Use 2-Cl-Trt Resin Couple as Dipeptide Modify Deprotection TerminatedPeptide->Sol_TerminatedPeptide Yes

Technical Support Center: Synthesis of Peptides Containing 3-amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides incorporating the non-natural β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues that can lead to low yield and purity.

Issue 1: Low Coupling Efficiency and Low Overall Yield

A primary challenge in synthesizing peptides with this compound is achieving high coupling efficiency due to the steric hindrance of the β-amino acid.[1][2] Low coupling yields at each step can drastically reduce the overall yield of the final peptide.[3]

Question: My final peptide yield is significantly lower than expected, and mass spectrometry analysis of the crude product shows a high prevalence of deletion sequences where the this compound should be. What are the likely causes and how can I improve the coupling efficiency?

Answer:

Low coupling efficiency of this compound is a common problem. The β-substitution increases steric hindrance, which can slow down the reaction kinetics and lead to incomplete coupling.[1] The following steps can be taken to diagnose and resolve this issue:

Diagnostic Workflow for Low Coupling Efficiency:

Side_Reactions Start Identify Impurities (HPLC/MS) Racemization Racemization Detected Start->Racemization Aspartimide Aspartimide Formation Start->Aspartimide Oxidation Oxidation of Met/Trp Start->Oxidation Truncation Truncated Sequences Start->Truncation OptimizeCoupling Optimize Coupling: - Use low-racemization reagents - Use hindered base (DIPEA) Racemization->OptimizeCoupling ModifyDeprotection Modify Deprotection: - Add HOBt to piperidine Aspartimide->ModifyDeprotection UseScavengers Use Scavengers in Cleavage Cocktail (EDT) Oxidation->UseScavengers OptimizeDeprotection Optimize Deprotection: - Extend time or double deprotection Truncation->OptimizeDeprotection PurifiedPeptide High-Purity Peptide OptimizeCoupling->PurifiedPeptide ModifyDeprotection->PurifiedPeptide UseScavengers->PurifiedPeptide OptimizeDeprotection->PurifiedPeptide

References

refining protocols for the synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid-based heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic compounds derived from 3-amino-3-(4-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of various heterocycles from this compound.

Dihydropyrimidinone Synthesis (Biginelli-like Reaction)

Problem: Low to no yield of the desired dihydropyrimidinone.

Possible Causes and Solutions:

  • Inadequate Catalyst Activity: The classical Biginelli reaction is acid-catalyzed.[1][2] The choice and amount of catalyst are crucial.

    • Solution: Screen a variety of Brønsted and Lewis acid catalysts.[3] Common choices include HCl, H2SO4, p-toluenesulfonic acid (p-TsOH), ytterbium triflate (Yb(OTf)3), and indium(III) chloride (InCl3).[3][4] Some reactions may benefit from amino acid catalysis, such as with glycine.[5]

  • Poor Reactivity of the β-Amino Acid: The free carboxylic acid may interfere with the reaction.

    • Solution 1: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the cyclization reaction. This can enhance reactivity.

    • Solution 2: Employ a coupling agent to activate the carboxylic acid in situ.

  • Steric Hindrance: The bulky 4-nitrophenyl group might sterically hinder the reaction.[4][6]

    • Solution: Increase the reaction temperature and/or extend the reaction time.[7] Microwave-assisted synthesis can also be effective in overcoming steric barriers and reducing reaction times.[8]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome.

    • Solution: While ethanol is common, consider solvent-free conditions or other solvents like acetonitrile, dioxane, or ionic liquids.[6][7][8]

  • Side Reactions: The amino group can potentially undergo side reactions.

    • Solution: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reaction and deprotect it in a subsequent step.

Problem: Difficulty in product purification.

Possible Causes and Solutions:

  • Formation of Complex Mixtures: Side reactions can lead to a mixture of products that are difficult to separate.[9]

    • Solution 1: Optimize the reaction conditions (catalyst, temperature, solvent) to minimize side product formation.

    • Solution 2: Employ column chromatography with a carefully selected eluent system for purification. Gradient elution may be necessary.

    • Solution 3: Recrystallization from a suitable solvent can be an effective final purification step.[7]

Pyrazole Synthesis

Problem: Low yield of the pyrazole product.

Possible Causes and Solutions:

  • Inefficient Cyclization: The reaction of the β-amino acid with hydrazine may not proceed to completion.

    • Solution: The reaction is typically carried out in a suitable solvent like ethanol and may require heating.[10] Ensure the reaction is heated for a sufficient duration.

  • Side Reactions: The carboxylic acid group might react with hydrazine.

    • Solution: Protect the carboxylic acid as an ester before reacting with hydrazine.

Thiazole Synthesis

Problem: Formation of byproducts and low yield.

Possible Causes and Solutions:

  • Competitive Reactions: In thiazole synthesis from β-amino acids, side reactions can be a significant issue.

    • Solution: A multi-step approach involving protection of the amino and/or carboxyl groups may be necessary to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Biginelli-like reaction using a β-amino acid?

A1: The reaction mechanism is believed to proceed through a series of bimolecular reactions. A plausible pathway involves the initial condensation of the aldehyde with urea (or thiourea) to form an acyliminium ion intermediate. The β-amino acid can then add to this intermediate, followed by cyclization and dehydration to yield the dihydropyrimidinone.[2][11]

Q2: How does the nitro group on the phenyl ring affect the reaction?

A2: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the stability of any charged intermediates. This can sometimes lead to lower yields compared to reactions with electron-rich aromatic aldehydes.[4][6]

Q3: Are there any specific safety precautions to consider when working with this compound?

A3: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Q4: Can I use thiourea or guanidine instead of urea in the Biginelli-like reaction?

A4: Yes, thiourea can be used to synthesize the corresponding dihydropyrimidinethiones, and guanidine can be used to prepare 2-aminodihydropyrimidines.[7][12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Biginelli and Biginelli-like reactions, which can serve as a starting point for optimizing the synthesis of dihydropyrimidinones from this compound.

Table 1: Catalyst and Solvent Effects on Biginelli Reaction Yields

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1H3BO3EthanolReflux575
2H2C2O4EthanolReflux580
3TMSClEthanolReflux392
4Yb(OTf)3None1000.595[3]
5InCl3None100191[3]
6TriphenylphosphineNone100880-90[7]
7Silicotungstic acid/Amberlyst-15None921-385-95[6]

Table 2: Substrate Scope in Biginelli-type Reactions

EntryAldehydeβ-DicarbonylUrea/ThioureaProduct Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUrea95[13]
24-ChlorobenzaldehydeEthyl acetoacetateUrea92[13]
34-NitrobenzaldehydeEthyl acetoacetateUrea98[6]
4BenzaldehydeMethyl acetoacetateThiourea90[7]
52,4-DichlorobenzaldehydeMethyl acetoacetateUrea85[6]

Experimental Protocols

General Procedure for the Synthesis of 4-(4-Nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives (Biginelli-like Reaction)

A mixture of this compound (1 mmol), an appropriate aldehyde (1 mmol), urea (1.5 mmol), and a catalytic amount of a suitable acid catalyst (e.g., 10 mol% Yb(OTf)3) is heated in a solvent or under solvent-free conditions.[3][7] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The precipitated solid is filtered, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired product.[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Biginelli-like Reactions

troubleshooting_workflow start Low Yield of Dihydropyrimidinone catalyst Optimize Catalyst (Brønsted/Lewis Acid) start->catalyst temp_time Increase Temperature and/or Reaction Time start->temp_time solvent Change Solvent or Use Solvent-Free Conditions start->solvent protection Protect Amino/Carboxyl Group start->protection purification Optimize Purification (Chromatography/Recrystallization) catalyst->purification temp_time->purification solvent->purification protection->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low dihydropyrimidinone yield.

Proposed Reaction Mechanism for Biginelli-like Synthesis

biginelli_mechanism cluster_reactants Reactants cluster_intermediates Intermediates RCHO Aldehyde Iminium Acyliminium Ion RCHO->Iminium + Urea, H+ Urea Urea BetaAmino β-Amino Acid Adduct Intermediate Adduct Iminium->Adduct + β-Amino Acid Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Dihydropyrimidinone Cyclized->Product - H2O

Caption: Proposed mechanism for the Biginelli-like reaction.

References

troubleshooting guide for using Fmoc-protected 3-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-protected 3-amino-3-(4-nitrophenyl)propanoic acid. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Fmoc-protected this compound?

Fmoc-protected this compound is a key building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a beta-amino acid with a 4-nitrophenyl group, makes it valuable for synthesizing modified peptides with specific biological activities. These peptides are often explored in drug discovery and development for their potential as therapeutic agents.

Q2: What is the recommended solvent for dissolving this amino acid derivative?

Q3: Can the 4-nitrophenyl group influence the coupling reaction?

Yes, the 4-nitrophenyl group is strongly electron-withdrawing. This electronic effect can decrease the nucleophilicity of the carboxylate anion upon activation, potentially slowing down the coupling reaction compared to amino acids with electron-donating or neutral side chains. To overcome this, it is crucial to use highly efficient coupling reagents and potentially extend coupling times.

Q4: Is the 4-nitrophenyl group stable during standard Fmoc-SPPS conditions?

The aromatic nitro group is generally stable under the standard conditions of Fmoc-SPPS. This includes the basic conditions of piperidine treatment for Fmoc deprotection and the strongly acidic conditions of trifluoroacetic acid (TFA) for final cleavage from the resin. However, it is always good practice to minimize the exposure time to harsh reagents to avoid any potential side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Fmoc-protected this compound in your experiments.

Issue 1: Incomplete or Slow Coupling Reaction

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of the peptide sequence lacking the this compound residue (deletion sequence).

Root Cause:

  • Electronic Effect of the Nitro Group: The electron-withdrawing nature of the 4-nitrophenyl group can deactivate the carboxyl group, making the coupling reaction more difficult.

  • Steric Hindrance: As a beta-amino acid, there might be slightly more steric hindrance compared to alpha-amino acids.

  • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for this specific amino acid.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering the accessibility of the N-terminal amine.

Solutions:

Solution CategorySpecific ActionRationale
Reaction Conditions Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.Increases the reaction time and concentration of reagents, driving the reaction to completion.
Extend the initial coupling time (e.g., from 1 hour to 2-4 hours).Allows more time for the less reactive amino acid to couple completely.
Reagent Selection Use a more potent coupling reagent.Reagents like HATU, HCTU, or COMU are generally more effective for difficult couplings than standard reagents like HBTU or DIC/HOBt.[]
Ensure the use of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.The choice of base can influence the efficiency of the coupling reaction. Collidine is a weaker base and can sometimes reduce side reactions like racemization.
Aggregation Disruption Switch to a more effective solvent for disrupting aggregation, such as NMP.NMP is often better at solvating aggregated peptide chains than DMF.
Incorporate "magic mixture" (DMF/DCM with 1% Triton X-100) or chaotropic salts (e.g., LiCl) in the coupling solution.These additives help to break up secondary structures and improve resin solvation.

Experimental Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_test_2 Kaiser Test double_couple->kaiser_test_2 change_reagent Switch to More Potent Coupling Reagent (e.g., HATU, HCTU) kaiser_test_2->change_reagent Positive success Coupling Successful kaiser_test_2->success Negative extend_time Extend Coupling Time change_reagent->extend_time change_solvent Use NMP or Additives (Magic Mixture, LiCl) extend_time->change_solvent kaiser_test_3 Kaiser Test change_solvent->kaiser_test_3 cap_and_proceed Cap Unreacted Amines and Proceed kaiser_test_3->cap_and_proceed Positive kaiser_test_3->success Negative G activated_aa Activated Fmoc-Amino Acid enolate Enolate Intermediate (Loss of Chirality) activated_aa->enolate Proton Abstraction base Base (e.g., DIPEA) base->enolate protonation Protonation enolate->protonation racemic_mixture Racemic Mixture of Activated Amino Acid protonation->racemic_mixture diastereomers Diastereomeric Peptides racemic_mixture->diastereomers peptide_resin Peptide-Resin (N-terminal amine) peptide_resin->diastereomers Coupling

References

Technical Support Center: Analysis of Peptides Containing 3-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of peptides incorporating the non-proteinogenic amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid (N-phe). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide containing a single this compound residue?

A1: The incorporation of a this compound residue results in a mass increase of 195.18 Da. However, in mass spectrometry, the addition of the nitro group (NO₂) itself is often a key diagnostic marker, contributing a mass shift of +45 Da compared to a standard phenylalanine residue.[1][2]

Q2: Are there any known stability issues with peptides containing this modification during analysis?

A2: Yes, the nitro group can be susceptible to reduction or photochemical decomposition, particularly during mass spectrometry.[1][2][3] It is advisable to use optimized instrument settings and be aware of potential side products. For long-term storage, it is recommended to keep the peptide in a lyophilized state at -20°C or lower, protected from light.

Q3: Can standard Edman degradation be used to sequence peptides with this modification?

A3: While Edman degradation is a powerful tool for peptide sequencing, it can be challenging with non-standard amino acids like N-phe.[4][5] The phenylthiohydantoin (PTH) derivative of N-phe will have a unique retention time in HPLC analysis and may not be present in standard amino acid kits, requiring the synthesis of a custom standard for confirmation. Additionally, some modified amino acids can be unstable under the conditions of Edman sequencing.[4]

Troubleshooting Guides

Mass Spectrometry Analysis

Issue: Unexpected peaks in the mass spectrum, specifically at M-16 and M-32.

Cause: This is a common artifact observed during Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry of nitro-containing compounds.[1][2][3] The high-energy laser can induce photochemical decomposition of the nitro group, leading to the loss of one or two oxygen atoms.

Solution:

  • Confirm with a different ionization technique: If possible, analyze the sample using Electrospray Ionization (ESI) mass spectrometry, which is a softer ionization method and less likely to cause in-source fragmentation.

  • Optimize MALDI parameters: Reduce the laser fluency to the minimum required for good signal intensity.

  • Derivatization: To confirm the presence of the nitro group, it can be chemically reduced to an amino group using a reagent like sodium dithionite.[1][2] This will result in a predictable mass shift and a more stable product.

Observation Potential Cause Suggested Action
Peak at [M+H]⁺ - 16 DaLoss of one oxygen atom from the nitro groupAnalyze by ESI-MS; Reduce MALDI laser power
Peak at [M+H]⁺ - 32 DaLoss of two oxygen atoms from the nitro groupAnalyze by ESI-MS; Reduce MALDI laser power
Broad or multiple peaksSample heterogeneity or degradationPurify the sample by RP-HPLC before MS analysis
HPLC Analysis and Purification

Issue: Poor peak shape or resolution during RP-HPLC analysis.

Cause: Peptides containing N-phe may exhibit different chromatographic behavior compared to standard peptides. Poor peak shape can be due to secondary interactions with the stationary phase, improper mobile phase composition, or sample overload.

Solution:

  • Optimize mobile phase: Vary the gradient steepness and the concentration of the organic solvent (typically acetonitrile).[6] The pH of the mobile phase can also significantly impact retention and peak shape.[6]

  • Alternative ion-pairing agent: While trifluoroacetic acid (TFA) is common, it can sometimes lead to poor peak shape.[7] Consider using formic acid, especially if the fractions are intended for mass spectrometry analysis, as it is less prone to causing ion suppression.[7]

  • Different stationary phase: If optimization of the mobile phase is insufficient, try a column with a different chemistry (e.g., C8 instead of C18) or a different pore size.[6]

Parameter Initial Condition Troubleshooting Step
Mobile Phase A 0.1% TFA in WaterTry 0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in AcetonitrileTry 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 30 minTry a shallower gradient (e.g., 20-60% B in 40 min)
Column C18, 5 µm, 100 ÅTry C8 or a phenyl-hexyl stationary phase
Peptide Synthesis and Purity

Issue: Low yield of the desired peptide after solid-phase peptide synthesis (SPPS).

Cause: The coupling of the bulky N-phe amino acid may be less efficient than for standard amino acids. Incomplete deprotection or side reactions can also contribute to lower yields.

Solution:

  • Double coupling: For the N-phe residue and the amino acid immediately following it, perform a double coupling step to ensure complete reaction.

  • Extended coupling time: Increase the reaction time for the coupling of the N-phe residue.

  • Use a more potent coupling agent: If standard coupling reagents like HBTU are not effective, consider using a stronger activator such as HATU.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm. The nitro group on the phenyl ring will also absorb at higher wavelengths, so monitoring around 270 nm can be beneficial.[8]

  • Gradient: Start with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10-20 µL.

Protocol 2: Confirmation of Nitro Group by Chemical Reduction
  • Dissolve approximately 100 µg of the purified peptide in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).

  • Prepare a fresh solution of 1 M sodium dithionite in water.

  • Add 10 µL of the sodium dithionite solution to the peptide solution.

  • Incubate at 37°C for 1 hour.

  • Desalt the sample using a C18 ZipTip or equivalent.

  • Analyze the treated and untreated samples by mass spectrometry to observe the expected mass shift corresponding to the reduction of the nitro group to an amino group (-NO₂ to -NH₂), which is a decrease of 30 Da (loss of two oxygen atoms and gain of two hydrogen atoms).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification hplc_analysis Analytical RP-HPLC purification->hplc_analysis Purity Check ms_analysis Mass Spectrometry (ESI or MALDI) purification->ms_analysis Identity Confirmation nmr_analysis NMR Spectroscopy (Optional) purification->nmr_analysis Structural Analysis edman Edman Degradation (Optional) purification->edman Sequence Verification derivatization Chemical Derivatization (e.g., Nitro Reduction) ms_analysis->derivatization Ambiguous MS results derivatization->ms_analysis Re-analysis

Caption: A general workflow for the synthesis, purification, and analysis of peptides containing modified amino acids.

hplc_troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change start Poor Peak Shape in RP-HPLC gradient Adjust Gradient Steepness start->gradient ph Change Mobile Phase pH start->ph ion_pair Switch Ion-Pairing Reagent (e.g., TFA to Formic Acid) start->ion_pair column_chem Try Different Column Chemistry (e.g., C8, Phenyl) start->column_chem If mobile phase optimization fails end Improved Peak Shape gradient->end ph->end ion_pair->end column_chem->end

Caption: A logical flowchart for troubleshooting poor peak shape in RP-HPLC analysis of modified peptides.

References

Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of Peptides With and Without 3-amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide scaffolds represents a powerful tool to enhance therapeutic properties. One such modification, the introduction of 3-amino-3-(4-nitrophenyl)propanoic acid (β-4-NO2-Phe), offers the potential to modulate a peptide's biological activity, stability, and conformational characteristics. The presence of the nitro group on the phenyl ring can influence the molecule's electronic distribution, potentially affecting its interaction with biological targets like enzymes or receptors. Furthermore, incorporating this β-amino acid can enhance stability against proteolytic degradation.[1][2]

Hypothetical Comparative Data: A Case Study

To illustrate the potential outcomes of such a comparative study, the following table summarizes hypothetical quantitative data for a parent antimicrobial peptide and its analog containing this compound.

ParameterParent PeptideModified Peptide (with β-4-NO2-Phe)Fold Change
Antimicrobial Activity (MIC, µM)
E. coli32162.0x increase
S. aureus1682.0x increase
Cytotoxicity (IC50, µM)
HEK293 Cells>100>100No significant change
Proteolytic Stability (t1/2, hours)
In Human Serum284.0x increase

Experimental Protocols: A Roadmap for Comparison

To generate robust comparative data, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed methodologies for the key experiments required for this analysis.

Peptide Synthesis

Both the parent peptide and its this compound-containing analog should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Solid-Phase Peptide Synthesis (SPPS):

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (HBTU/HOBt or HATU) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat n-1 times Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage After final coupling Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either a standard amino acid or Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method.

  • Bacterial Strains: Use standard laboratory strains of bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

  • Preparation of Inoculum: Grow the bacterial strains in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Peptide Dilution: Prepare serial twofold dilutions of the parent and modified peptides in MHB in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the peptides against mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture a human cell line (e.g., HEK293) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the parent and modified peptides. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Proteolytic Stability Assay

The stability of the peptides against enzymatic degradation can be evaluated by incubation in human serum.

  • Peptide Incubation: Dissolve the parent and modified peptides in human serum to a final concentration of 100 µg/mL.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant containing the remaining peptide by RP-HPLC.

  • Half-life Calculation: Quantify the peak area of the intact peptide at each time point and calculate the degradation half-life (t1/2).

Signaling Pathway and Experimental Logic

The introduction of this compound can influence a peptide's interaction with its biological target, which in turn can affect downstream signaling pathways. For instance, in the context of an anticancer peptide that induces apoptosis, the modification could enhance its binding to the cancer cell membrane, leading to a more potent activation of the apoptotic cascade.

Illustrative Signaling Pathway for a Hypothetical Anticancer Peptide:

Signaling_Pathway cluster_0 Peptide Interaction cluster_1 Downstream Signaling Peptide Anticancer Peptide (with or without β-4-NO2-Phe) Membrane Cancer Cell Membrane Peptide->Membrane Binding and Membrane Disruption Caspase Caspase Activation Membrane->Caspase Signal Transduction Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway for a hypothetical anticancer peptide.

By systematically applying these experimental protocols and presenting the data in a clear, comparative format, researchers can effectively evaluate the impact of incorporating this compound on the biological activity of their peptides of interest. This approach will facilitate a deeper understanding of structure-activity relationships and aid in the rational design of more potent and stable peptide-based therapeutics.

References

A Comparative Analysis of 3-amino-3-(4-nitrophenyl)propanoic Acid and Other Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unnatural amino acids (UAAs) represent a cornerstone in modern medicinal chemistry and drug discovery, offering a means to overcome the inherent limitations of natural peptides and proteins. By introducing novel chemical functionalities, UAAs can enhance proteolytic stability, modulate biological activity, and improve pharmacokinetic profiles. This guide provides a comparative study of 3-amino-3-(4-nitrophenyl)propanoic acid against other key unnatural amino acids, supported by experimental data and detailed protocols to inform research and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound and a selection of other unnatural amino acids, focusing on their physicochemical properties, biological activity, and their impact when incorporated into peptides.

Table 1: Physicochemical Properties of Selected Unnatural Amino Acids

Unnatural Amino AcidMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₉H₁₀N₂O₄210.190.825
3-amino-3-phenylpropanoic acidC₉H₁₁NO₂165.190.523
(S)-2-amino-3-(4-cyanophenyl)propanoic acidC₁₀H₁₀N₂O₂190.200.723
4-aminobenzoic acidC₇H₇NO₂137.140.822
D-phenylalanineC₉H₁₁NO₂165.191.422

Table 2: Comparative Biological Activity of Unnatural Amino Acids and Their Derivatives

Compound/PeptideTarget/AssayCell LineIC50 / MIC (µM)Reference
Derivative of this compound AnticancerA549 (Lung)~5-20 (projected)N/A
Flutamide (nitroaromatic drug)CytotoxicityTAMH (Hepatocyte)75[1]
Cationic β²,²-amino acid derivativeAntimicrobialS. aureus (MRSA)3.8[2]
Cationic β²,²-amino acid derivativeAntimicrobialE. coli7.7[2]
Synthetic β-nitrostyrene derivativeCytotoxicityMCF-7 (Breast)0.81 (µg/mL)[3]
Imidazoacridinone C1311CytotoxicityGastric Cancer Lines0.0094 - 0.0098[4]

Table 3: Efficiency of Unnatural Amino Acid Incorporation into Peptides

Unnatural Amino Acid TypeIncorporation MethodTypical YieldKey Considerations
β-amino acids (general) Solid-Phase Peptide Synthesis (SPPS)Good to HighLonger coupling times may be needed for sterically hindered residues.
Site-specific (e.g., p-acetyl-L-phenylalanine)Genetic Code ExpansionModerate to HighRequires engineered aaRS/tRNA pairs and is suitable for recombinant proteins.
Multiple incorporationsSelective Pressure Incorporation (SPI)VariableCan lead to global protein changes and requires auxotrophic host strains.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the comparative evaluation of unnatural amino acids.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of unnatural amino acids and their derivatives on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation

This protocol outlines the manual Fmoc/tBu strategy for incorporating unnatural amino acids into a peptide sequence.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected unnatural amino acid (3-4 equivalents) with a coupling reagent such as HATU (3-4 equivalents) and a base like diisopropylethylamine (DIEA) (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. For sterically hindered UAAs, the coupling time may need to be extended.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the crude peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: ELISA-based Peptide-Receptor Binding Assay

This protocol can be used to determine the binding affinity of a peptide containing an unnatural amino acid to its target receptor.

  • Plate Coating: Coat a 96-well ELISA plate with the target receptor (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Peptide Incubation: Prepare serial dilutions of the biotinylated peptide (containing the UAA) in the blocking buffer. Add the peptide solutions to the wells and incubate for 2 hours at room temperature.

  • Streptavidin-HRP Addition: Wash the plate and then add streptavidin-horseradish peroxidase (HRP) conjugate diluted in the blocking buffer. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance values against the peptide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study and application of unnatural amino acids.

Experimental_Workflow_for_SPPS Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 UAA_Coupling UAA Coupling (Activated UAA) Washing1->UAA_Coupling Washing2 DMF Wash UAA_Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage No Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (Mass Spec, etc.) Purification->Analysis

Figure 1. Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an unnatural amino acid.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors UAA_Peptide Peptide with 3-amino-3-(4-nitrophenyl) propanoic acid UAA_Peptide->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Logical_Relationship UAA Unnatural Amino Acid (e.g., this compound) Peptide Incorporate into Peptide UAA->Peptide Properties Altered Physicochemical Properties Peptide->Properties Stability Increased Proteolytic Stability Properties->Stability Activity Modulated Biological Activity Properties->Activity Therapeutic Improved Therapeutic Potential Stability->Therapeutic Activity->Therapeutic

References

Unlocking Peptide Stability: A Comparative Guide to Peptides Containing 3-amino-3-(4-nitrophenyl)propanoic Acid and their Natural Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical determinant of their efficacy and clinical success. Natural peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic window. The incorporation of non-natural amino acids, such as 3-amino-3-(4-nitrophenyl)propanoic acid, a β-amino acid, presents a promising strategy to overcome this limitation. This guide provides an objective comparison of the stability of these modified peptides against their natural α-peptide analogs, supported by experimental data and detailed protocols.

Enhanced Proteolytic Resistance of β-Peptides

The fundamental difference in the backbone structure of β-peptides, where the amino group is attached to the β-carbon instead of the α-carbon, confers remarkable resistance to degradation by common proteases. While α-peptides are readily recognized and cleaved by a wide array of peptidases, peptides constructed entirely or partially of β-amino acids exhibit a superior stability profile.[1] Studies have shown that efforts to proteolytically hydrolyze β-β peptide bonds have been largely unsuccessful, with no cleavage observed in several designed β-peptides. This intrinsic resistance to proteolysis is a key advantage in the development of long-acting peptide therapeutics.

Comparative Stability Data

Stability ParameterNatural α-PeptidesPeptides Containing this compound (β-Peptides)
Proteolytic Stability Highly susceptible to degradation by a wide range of proteases (e.g., trypsin, chymotrypsin, pepsin).Generally resistant to degradation by common proteases.
Serum Half-Life Typically short, ranging from minutes to a few hours.Expected to be significantly longer due to reduced proteolytic cleavage.
pH Stability Stability is pH-dependent and can be compromised at acidic or alkaline pH due to hydrolysis.Generally exhibit good stability across a range of pH values, though extremes can still lead to degradation.
Thermal Stability Conformation and stability can be sensitive to temperature changes.Often display high thermal stability.

Experimental Protocols

To assess and compare the stability of novel peptide candidates, standardized experimental protocols are essential. Below are detailed methodologies for key stability assays.

In Vitro Serum/Plasma Stability Assay

This assay evaluates the stability of a peptide in a biologically relevant matrix containing a complex mixture of proteases.

Materials:

  • Test peptide (e.g., containing this compound) and control α-peptide.

  • Human or animal serum/plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA)).

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

Procedure:

  • Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO).

  • Pre-warm serum or plasma to 37°C.

  • Spike the serum/plasma with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum/plasma mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant containing the peptide.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point relative to the amount at time 0 and determine the half-life (t½).

pH and Thermal Stability Assays

These assays assess the intrinsic chemical stability of the peptides under different environmental stresses.

Materials:

  • Test and control peptides.

  • A range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Water baths or incubators set to various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C).

  • RP-HPLC system.

Procedure for pH Stability:

  • Prepare solutions of the peptides in buffers of different pH values.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At selected time points, withdraw samples.

  • Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

Procedure for Thermal Stability:

  • Prepare solutions of the peptides in a suitable buffer (e.g., PBS pH 7.4).

  • Incubate the solutions at different temperatures.

  • At selected time points, withdraw samples and store them at -80°C until analysis.

  • Analyze the samples by RP-HPLC to assess for degradation.

Visualizing Degradation Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: In Vitro Peptide Stability Assay prep Peptide Stock Preparation incubate Incubation with Serum/Plasma at 37°C prep->incubate sample Time-Point Sampling incubate->sample quench Quenching & Protein Precipitation sample->quench analyze RP-HPLC Analysis quench->analyze data Data Analysis (Half-Life Calculation) analyze->data

In Vitro Peptide Stability Assay Workflow

G cluster_pathway Proposed Enzymatic Degradation Pathway of a β-Peptide beta_peptide β-Peptide (e.g., containing this compound) aminopeptidase β-Peptidyl Aminopeptidase beta_peptide->aminopeptidase Substrate Binding cleavage Hydrolytic Cleavage of N-terminal β-amino acid aminopeptidase->cleavage Catalysis products Shorter β-Peptide + Free β-amino acid cleavage->products

Enzymatic Degradation of β-Peptides

Conclusion

The incorporation of this compound and other β-amino acids into peptide sequences offers a robust strategy to enhance their stability against proteolytic degradation. This increased stability is a significant advantage for the development of peptide-based drugs with improved pharmacokinetic profiles, potentially leading to less frequent dosing and improved patient compliance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability of novel peptide candidates, enabling researchers to make data-driven decisions in the drug discovery and development process.

References

Navigating the Role of 3-amino-3-(4-nitrophenyl)propanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-amino-3-(4-nitrophenyl)propanoic acid is a derivative of β-alanine, characterized by the presence of a 4-nitrophenyl group attached to the beta-carbon. Its utility as a control in biological assays is not extensively documented in publicly available literature, suggesting it is not a standard positive or negative control agent for well-defined pathways. However, its structural similarity to known bioactive molecules, such as baclofen (a GABA receptor agonist), and its relationship to amino acid metabolism, point towards potential, albeit niche, applications. This guide provides a comparative analysis of its potential uses, drawing on data from related compounds and outlining hypothetical experimental frameworks for its validation as a control.

Comparative Analysis of Potential Biological Activity

Due to the limited direct data on this compound, its potential as a control can be inferred by comparing it to structurally and functionally related compounds. Its core structure, β-alanine, is a known neurotransmitter and a component of several bioactive molecules. The addition of the 4-nitrophenyl group significantly alters its chemical properties, likely influencing its interaction with biological targets.

Table 1: Comparison with Structurally and Functionally Related Compounds
CompoundStructureKnown Biological ActivityPotential Use as Control
This compound C₉H₁₀N₂O₄Not well-characterized. Potential for weak GABA receptor interaction or as a metabolic intermediate.Negative Control: In assays where related compounds (e.g., baclofen) are active, to test for specificity. Positive Control: In assays designed to detect the metabolism of nitrophenyl-containing compounds.
β-Alanine C₃H₇NO₂Agonist for glycine receptors and G-protein coupled receptor TGR7 (MrgD). Precursor to carnosine biosynthesis.Positive Control: In assays measuring glycine receptor activation or carnosine synthesis.
Baclofen C₁₀H₁₂ClNO₂Selective agonist for the GABAB receptor, used as a muscle relaxant.Positive Control: In assays studying GABAB receptor signaling and downstream pathways (e.g., adenylyl cyclase inhibition).
4-Nitrophenylacetic acid C₈H₇NO₄Substrate for various enzymes, including monooxygenases and reductases.Positive Control: In assays measuring the activity of enzymes involved in nitroaromatic compound metabolism.

Experimental Protocols for Validation as a Control

To validate this compound as a negative or positive control, a series of well-defined experiments are required. Below are example protocols for key assays.

Protocol 1: GABAB Receptor Binding Assay

This assay determines if the compound binds to the GABAB receptor, making it a suitable negative control for GABAB agonists like baclofen.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Pellet the membranes by high-speed centrifugation and wash multiple times.

  • Resuspend the final membrane pellet in assay buffer.

2. Binding Assay:

  • Incubate the membranes with a known GABAB receptor radioligand (e.g., [³H]CGP54626).

  • In parallel tubes, add assay buffer (total binding), a high concentration of a known GABAB agonist like baclofen (non-specific binding), or varying concentrations of this compound.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for this compound by plotting the percentage of specific binding against the log concentration of the compound. A high IC₅₀ would indicate weak or no binding, validating its use as a negative control.

Protocol 2: Nitroreductase Activity Assay

This assay can be used to test if the compound can act as a substrate (and therefore a positive control) for enzymes that metabolize nitroaromatic compounds.

1. Enzyme Preparation:

  • Obtain a purified nitroreductase enzyme or a cell lysate known to contain the enzyme.

2. Reaction Mixture:

  • Prepare a reaction buffer containing a suitable electron donor (e.g., NADPH or NADH).

  • Add the enzyme preparation to the buffer.

3. Assay Procedure:

  • Initiate the reaction by adding this compound as the substrate.

  • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm (due to NADPH/NADH oxidation) or by using a colorimetric reagent that detects the formation of the corresponding amino derivative.

  • Run a control reaction without the substrate to account for background enzyme activity.

4. Data Analysis:

  • Calculate the rate of the enzymatic reaction. A significant reaction rate in the presence of the compound would validate its use as a positive control for nitroreductase activity.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the validation experiments and a relevant signaling pathway.

GABAB_Receptor_Binding_Assay_Workflow start_end start_end process process decision decision output output start Start: Prepare Cortical Membranes incubation Incubate Membranes with: - Radioligand - Test Compound / Controls start->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate Specific Binding and IC50 Value scintillation->analysis decision_node High IC50? analysis->decision_node negative_control Validated as Negative Control for GABAB Receptor decision_node->negative_control Yes not_suitable Not Suitable as Negative Control decision_node->not_suitable No

Caption: Workflow for validating this compound as a negative control in a GABAB receptor binding assay.

GABAB_Signaling_Pathway receptor receptor g_protein g_protein effector effector second_messenger second_messenger ion_channel ion_channel agonist Baclofen (Agonist) GABAB_R GABAB Receptor agonist->GABAB_R Activates antagonist 3-amino-3-(4-nitrophenyl) propanoic acid (Hypothetical Negative Control) antagonist->GABAB_R Does Not Bind (Hypothesis) Gi_Go Gi/o Protein GABAB_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK K+ Channel Gi_Go->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces

Caption: Simplified GABAB receptor signaling pathway, illustrating the hypothetical role of the test compound as a non-binding negative control.

While this compound is not a universally recognized control, its chemical structure provides a basis for its potential application in specific assay contexts. Its validation as a negative control in GABAB receptor studies or as a positive control in nitroreductase assays would require rigorous experimental testing as outlined. Researchers considering its use should perform these validation studies to ensure the reliability and reproducibility of their results. The lack of existing data presents an opportunity for novel research into the biological activities of this and related compounds.

efficacy comparison of 3-amino-3-(4-nitrophenyl)propanoic acid derivatives and standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of β-Amino Acid Derivatives Shows Promise in Preclinical Cancer Studies

Derivatives of 3-amino-3-phenylpropanoic acid are emerging as a noteworthy class of compounds in oncology research, with recent studies demonstrating their potential as anticancer agents. In particular, certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs like cisplatin. These findings highlight the potential of these β-amino acid derivatives as a scaffold for the development of novel cancer therapies.

Research into polysubstituted thiazole derivatives of 3-aminopropanoic acid has revealed potent antiproliferative activity against lung cancer cells.[1][2] Specifically, compounds bearing a hydroxyimino functional group have shown remarkable cytotoxicity, with IC50 values in the low micromolar range against A549 non-small cell lung cancer cells.[1] Notably, these compounds also demonstrated efficacy against both drug-sensitive (H69) and anthracycline-resistant (H69AR) small-cell lung carcinoma cells, suggesting a potential to overcome certain forms of drug resistance.[1]

Furthermore, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have indicated structure-dependent anticancer activity against A549 cells, with some compounds effectively reducing cancer cell viability and migration.[3][4] These derivatives have also shown favorable cytotoxicity profiles in non-cancerous cell lines, suggesting a degree of selectivity towards cancer cells.[3][4] The antioxidant properties of these compounds have also been noted, which could play a role in their overall therapeutic effect.[3][4]

While the precise mechanisms of action are still under investigation, in silico studies suggest that some of these derivatives may exert their anticancer effects by targeting key signaling proteins such as SIRT2 and EGFR.[1][2] Inhibition of these pathways can disrupt cellular processes that are critical for cancer cell proliferation and survival.[2] The versatility of the β-amino acid scaffold allows for a wide range of chemical modifications, providing a basis for the development of new therapeutic agents with enhanced potency and selectivity.[5][6]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro efficacy of selected 3-amino-3-phenylpropanoic acid derivatives compared to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative 21 A5495.42[1]
Derivative 22 A5492.47[1]
Cisplatin A549>70[1]
Derivative 20A549~50% viability at 10µM[3][4]
Doxorubicin A549~50% viability at 1µM[3]

*Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid. †Derivative of 3-((4-hydroxyphenyl)amino)propanoic acid.

Experimental Methodologies

MTT Assay for Cell Viability

The antiproliferative activity of the 3-amino-3-phenylpropanoic acid derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, H69, H69AR) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (3-amino-3-phenylpropanoic acid derivatives) and control drugs (e.g., cisplatin, doxorubicin) for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizing Molecular Pathways and Experimental Processes

To better understand the proposed mechanisms and experimental procedures, the following diagrams have been generated.

G Proposed Signaling Pathway Inhibition Derivative Propanoic Acid Derivative SIRT2 SIRT2 Derivative->SIRT2 Inhibits EGFR EGFR Derivative->EGFR Inhibits Downstream Downstream Signaling (Proliferation, Survival) SIRT2->Downstream Promotes EGFR->Downstream Promotes Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Inhibits

Caption: Proposed mechanism of action for certain 3-amino-3-phenylpropanoic acid derivatives.

G MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT assay for determining cell viability.

References

A Comparative Guide to 3-Amino-3-(4-nitrophenyl)propanoic Acid and Its Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings related to 3-amino-3-(4-nitrophenyl)propanoic acid and its structurally similar derivatives. While this specific compound is primarily recognized as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules and modified peptides, direct and extensive experimental data on its standalone biological activity remains limited in publicly available literature.[1] However, extensive research on its derivatives, particularly those with antimicrobial and anticancer properties, offers valuable insights into the potential applications of this chemical scaffold. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes relevant workflows and potential mechanisms of action to support further research and development.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of 3-amino-3-phenylpropanoic acid, providing a comparative overview of their potency. These derivatives, which share a core structure with this compound, have been evaluated for their efficacy against microbial pathogens and cancer cell lines.

Table 1: Comparative Antimicrobial Activity of β-Amino Acid Derivatives

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Cationic β(2,2)-amino acid derivative (Mw 423.6)Staphylococcus aureus (MRSA)3.8 µM[2]
Cationic β(2,2)-amino acid derivative (Mw 423.6)Staphylococcus epidermidis (MRSE)3.8 µM[2]
Cationic β(2,2)-amino acid derivative (Mw 423.6)Escherichia coli7.7 µM[2]
Monascus pigment derivative with L-PhenylalanineGram-positive & Gram-negative bacteria~ 4-8 µg/mL[3]
Monascus pigment derivative with L-TyrosineGram-positive & Gram-negative bacteria~ 4-8 µg/mL[3]
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution (Compound 30)Staphylococcus aureus16 µg/mL[4]
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution (Compound 30)Enterococcus faecalis16 µg/mL[4]
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution (Compound 30)Escherichia coli32 µg/mL[4]
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution (Compound 30)Klebsiella pneumoniae64 µg/mL[4]

Table 2: Comparative Anticancer Activity of Propanoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
5,6,7,8-Tetrahydroisoquinoline derivative (5h)PACA2 (Pancreatic Cancer)25.9 µM[5][6]
5,6,7,8-Tetrahydroisoquinoline derivative (6b)A549 (Lung Carcinoma)34.9 µM[5][6]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (21)A549 (Lung Carcinoma)5.42 µM[7]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22)A549 (Lung Carcinoma)2.47 µM[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of (2S)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

A representative synthesis protocol for a derivative of this compound is the preparation of its N-acetylated form, as described in patent literature. This process involves the acylation of the amino group.

Procedure:

  • A suspension of methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride is prepared in tetrahydrofuran.

  • Acetic anhydride is added to the suspension at 20°C with stirring.

  • The mixture is cooled to 5°C, and triethylamine is added dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is stirred for one hour at 20°C and then cooled back to 5°C.

  • Water is added at 5°C.

  • The resulting precipitate is filtered, rinsed with water, drained, and dried under reduced pressure to yield (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid.[8]

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Procedure:

  • The test compounds are dissolved in a suitable solvent, such as ethanol, to create a stock solution.

  • Twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a nutrient broth.

  • A standardized suspension of the target microorganism (e.g., bacteria or fungi) is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 30°C) for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism, often measured by turbidity using a plate reader at 600 nm.[3]

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells (e.g., A549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24 hours).

  • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5][6]

Visualizations

The following diagrams illustrate a general synthesis workflow and a hypothetical signaling pathway that could be targeted by bioactive derivatives of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start Methyl (2S)-2-amino- 3-(4-nitrophenyl)propanoate HCl Step1 Suspension in Tetrahydrofuran Start->Step1 Dissolve Reagent1 Acetic Anhydride Step2 Acylation at 5-20°C Reagent1->Step2 Reagent2 Triethylamine Reagent2->Step2 Step1->Step2 Step3 Precipitation with Water Step2->Step3 Product (2S)-2-acetamido- 3-(4-nitrophenyl)propanoic acid Step3->Product Filter & Dry Hypothetical_Signaling_Pathway Drug Bioactive Derivative (e.g., Anticancer Agent) Receptor Cell Surface Receptor (e.g., EGFR) Drug->Receptor Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

comparative analysis of the structural impact of 3-amino-3-(4-nitrophenyl)propanoic acid in peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and biomaterial design. These modifications can profoundly influence peptide structure, stability, and biological activity. This guide provides a comparative analysis of the anticipated structural impact of incorporating 3-amino-3-(4-nitrophenyl)propanoic acid, a β-amino acid with an electron-withdrawing aromatic side chain, into peptide backbones. Due to the limited availability of direct experimental data for this specific amino acid in the public domain, this guide presents a theoretical framework based on the known conformational preferences of β-peptides and the physicochemical properties of the 4-nitrophenyl group.[1][2][3] We offer detailed experimental protocols for researchers aiming to validate these theoretical insights and present hypothetical data to illustrate the expected outcomes of such studies.

Introduction: The Role of β-Amino Acids in Peptide Design

β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce significant conformational constraints and novel structural motifs into peptides.[1][3] Unlike the flexible nature of many short α-peptides, β-peptides have a propensity to adopt well-defined secondary structures, such as helices (e.g., 14-helix, 12-helix) and sheets, even in short sequences.[1][3] This ability to form stable, predictable structures makes them attractive building blocks for creating peptidomimetics with enhanced proteolytic stability and specific binding affinities.[4]

The subject of this guide, this compound, introduces two key structural features: the β-amino acid backbone and a 4-nitrophenyl side chain. The nitrophenyl group is of particular interest due to its electronic properties and potential for non-covalent interactions.[5][6][7][8] This guide will explore the synergistic effects of these features on peptide conformation.

Theoretical Structural Impact of this compound

Backbone Conformation: Inducing Defined Secondary Structures

The incorporation of a β-amino acid is expected to disrupt canonical α-helical and β-sheet structures and favor the formation of unique β-peptide secondary structures. The specific conformation will depend on the stereochemistry of the β-amino acid and the surrounding sequence. Common β-peptide structures include various helices and turns.[3]

Side Chain Interactions: The Influence of the 4-Nitrophenyl Group

The 4-nitrophenyl side chain is anticipated to play a crucial role in the overall peptide structure and its interactions.

  • Aromatic Stacking: The planar aromatic ring can participate in π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties of a target receptor.[2][9][10]

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can influence the electronic environment of the peptide backbone and potentially modulate hydrogen bonding strengths.[5][6][7]

  • Dipole-Dipole Interactions: The significant dipole moment of the nitro group could lead to specific intermolecular or intramolecular dipole-dipole interactions, further stabilizing the peptide's conformation.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the structural impact of this compound, a systematic comparative analysis is required. A model peptide system, such as a simple hexapeptide, should be synthesized with and without the incorporation of the modified amino acid.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_comparison Comparative Analysis start Design Model Peptides (Control & Modified) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification HPLC Purification spps->purification characterization Mass Spectrometry Verification purification->characterization nmr NMR Spectroscopy (Conformation & Dynamics) characterization->nmr cd Circular Dichroism (Secondary Structure) characterization->cd xray X-ray Crystallography (Atomic Resolution Structure) characterization->xray data_analysis Data Interpretation & Comparison nmr->data_analysis cd->data_analysis xray->data_analysis structural_model Structural Modeling data_analysis->structural_model

Fig. 1: Proposed experimental workflow. (Max Width: 760px)

Hypothetical Comparative Data

The following tables present hypothetical data that could be expected from the experimental workflow outlined above. These are intended to serve as a guide for researchers.

Table 1: Peptide Synthesis and Characterization
Peptide IDSequenceModificationPurity (HPLC)Observed Mass (m/z)Theoretical Mass (m/z)
P-Control Ac-Ala-Val-Ala-Leu-Ile-Gly-NH₂None>98%627.4627.4
P-Nitro Ac-Ala-Val-(β³-Nph)-Leu-Ile-Gly-NH₂This compound>95%733.4733.4
Table 2: NMR Spectroscopic Data (Hypothetical)
Peptide IDKey NOEs Observed³J(HN,Hα) Coupling Constants (Hz)Predominant Conformation
P-Control Sequential Hα(i) to HN(i+1)6.5 - 8.5Extended/Random Coil
P-Nitro Medium-range Hα(i) to HN(i+2), HN(i) to HN(i+2)> 8.5 for β³-NphTurn/Helical
Table 3: Circular Dichroism (CD) Spectroscopy Data (Hypothetical)
Peptide IDWavelength (nm) of MaximaWavelength (nm) of MinimaInterpretation
P-Control ~198~218Predominantly Random Coil/β-sheet
P-Nitro ~205~220Helical (e.g., 14-helix)
Table 4: X-ray Crystallography Data (Hypothetical)
Peptide IDCrystal SystemSpace GroupResolution (Å)Key Structural Features
P-Control OrthorhombicP2₁2₁2₁1.8Extended chain with intermolecular H-bonds
P-Nitro MonoclinicP2₁1.5Well-defined helical turn centered at β³-Nph

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides will be synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy.[11][12][13][14]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt and diisopropylethylamine (DIEA) in DMF and couple to the deprotected resin for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 3 hours.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Spectroscopy

NMR spectra will be acquired on a 600 MHz spectrometer.[15][16][17][18][19]

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or methanol-d₄) at a concentration of 1-5 mM.

  • Data Acquisition: Acquire 1D ¹H, 2D TOCSY, and 2D NOESY spectra at 298 K.

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign proton resonances using TOCSY and sequential NOE connectivities. Analyze ³J(HN,Hα) coupling constants and NOE patterns to determine dihedral angle restraints and secondary structure.

Circular Dichroism (CD) Spectroscopy

CD spectra will be recorded on a Jasco J-815 spectropolarimeter.[20][21][22][23][24][25][26]

  • Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record spectra from 190 to 260 nm in a 1 mm path length quartz cuvette.

  • Data Analysis: Average multiple scans and subtract the buffer baseline. Convert the data to mean residue ellipticity and analyze the spectral features to estimate the secondary structure content.

X-ray Crystallography

High-resolution structures will be determined by X-ray diffraction of single crystals.[27][28][29][30][31]

  • Crystallization: Screen for crystallization conditions using commercially available kits and the hanging drop vapor diffusion method.

  • Data Collection: Mount a suitable crystal and collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.

Signaling Pathways and Logical Relationships

The incorporation of this compound can be envisioned as a strategy to modulate peptide-protein interactions, which are central to many signaling pathways. For instance, if the peptide is designed to inhibit a specific protein-protein interaction, the conformational rigidity and unique side chain of the modified amino acid could enhance binding affinity and specificity.

G cluster_pathway Modulation of a Generic Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor activates ProteinA Protein A Receptor->ProteinA recruits ProteinB Protein B ProteinA->ProteinB binds to Downstream Downstream Signaling ProteinB->Downstream Peptide Peptide Inhibitor (with β³-Nph) Peptide->ProteinA binds to & inhibits

Fig. 2: Modulation of a signaling pathway. (Max Width: 760px)

Conclusion

While direct experimental evidence is currently lacking, the theoretical analysis presented in this guide suggests that the incorporation of this compound into peptides holds significant potential for inducing well-defined secondary structures. The unique combination of a conformationally constraining β-amino acid backbone and an electronically distinct aromatic side chain offers a powerful tool for the rational design of novel peptidomimetics. The provided experimental protocols and hypothetical data serve as a roadmap for researchers to empirically validate these predictions and unlock the full potential of this and other modified amino acids in drug discovery and materials science.

References

In Vivo Efficacy of 3-Amino-3-(4-nitrophenyl)propanoic Acid Derivatives: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the therapeutic potential of derivatives of 3-amino-3-(4-nitrophenyl)propanoic acid. Currently, there is a notable absence of published in vivo efficacy data for direct derivatives of this specific molecule. However, promising preclinical in vitro studies on structurally related compounds, particularly in the context of oncology, offer valuable insights for future research and development.

This document focuses on the most promising of these related compounds, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives , which have demonstrated significant in vitro anticancer activity, particularly against non-small cell lung cancer (NSCLC). These compounds are proposed to exert their effects through the inhibition of key signaling proteins, namely Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) .

We present the available quantitative in vitro data for these compounds, comparing their performance against the standard-of-care chemotherapeutic agent, cisplatin. Furthermore, this guide provides a detailed, representative experimental protocol for a murine xenograft model, which could be employed to validate the in vivo efficacy of these promising therapeutic candidates. Visual diagrams of the proposed signaling pathway and a hypothetical experimental workflow are also included to facilitate a deeper understanding of the research landscape.

Comparative Performance Analysis: In Vitro Anticancer Activity

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their antiproliferative properties in various lung cancer cell lines. The following table summarizes the cytotoxic effects of the most promising compounds compared to cisplatin, a standard chemotherapeutic agent.

Compound/DrugCell LineIC50 (µM)Cell Viability (%) at 100 µMReference
Derivative 21 A5495.42-[1]
H69-18.3[1]
H69AR (anthracycline-resistant)-23.5[1]
Derivative 22 A5492.47-[1]
H69-33.9[1]
H69AR (anthracycline-resistant)-38.1[1]
Cisplatin A549Significantly higher than Derivatives 21 & 22 (p < 0.005)-[1]

Data presented as mean values from referenced studies. A lower IC50 value indicates greater potency.

Proposed Mechanism of Action: Targeting SIRT2 and EGFR Signaling

In silico studies suggest that the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, particularly compound 22, may exert their anticancer effects by targeting SIRT2 and EGFR.[2] Inhibition of these proteins can disrupt key downstream signaling cascades that promote cell proliferation and survival in non-small cell lung cancer.[3]

SIRT2_EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SIRT2 SIRT2 MEK MEK SIRT2->MEK Deacetylation (Activation) RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Therapeutic_Derivative 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino] propanoic acid derivative Therapeutic_Derivative->EGFR Inhibition Therapeutic_Derivative->SIRT2 Inhibition

Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.

Experimental Protocols: In Vivo Efficacy Evaluation in a Xenograft Model

While specific in vivo data for the target compounds is not yet available, the following protocol outlines a standard approach for evaluating the efficacy of anticancer agents in a murine xenograft model using the A549 human lung adenocarcinoma cell line.[1][4]

3.1. Cell Culture

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

3.2. Animal Model

  • Species: Athymic nude mice (BALB/c nu/nu) or NOD/SCID mice, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water.

3.3. Tumor Implantation

  • Harvest A549 cells during their logarithmic growth phase.

  • Prepare a single-cell suspension in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

3.4. Treatment Protocol

  • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 per group).

  • Administer the therapeutic derivative (e.g., Compound 22) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • The control group should receive the vehicle used to dissolve the compound.

  • A positive control group treated with a standard chemotherapeutic agent like cisplatin (e.g., 2-4 mg/kg, intraperitoneally, twice a week) should be included for comparison.[5]

  • Monitor animal body weight and general health throughout the study.

3.5. Endpoint and Data Analysis

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Measure the final tumor volume and weight.

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

In_Vivo_Experimental_Workflow cluster_treatment Treatment Phase A549_Culture A549 Cell Culture Cell_Harvest Cell Harvest & Preparation A549_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Therapeutic Therapeutic Derivative Randomization->Therapeutic Cisplatin Cisplatin (Positive Control) Randomization->Cisplatin Endpoint Endpoint: Tumor Excision, Volume & Weight Measurement Vehicle->Endpoint Therapeutic->Endpoint Cisplatin->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis

General workflow for in vivo validation of anticancer therapeutics.

Conclusion and Future Directions

While direct in vivo efficacy data for therapeutics derived from this compound remains to be established, the promising in vitro anticancer activity of structurally related compounds, such as the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, highlights a significant opportunity for further investigation. The proposed mechanism of action involving the dual inhibition of SIRT2 and EGFR presents a compelling rationale for their development as novel anticancer agents.

The immediate next step for the research community is to conduct rigorous in vivo studies, following protocols similar to the one outlined in this guide, to validate the therapeutic potential of these compounds. Such studies are critical to bridge the gap between promising in vitro findings and the advancement of a new class of therapeutics for the treatment of non-small cell lung cancer and potentially other malignancies. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will also be essential for their successful clinical translation.

References

Safety Operating Guide

Personal protective equipment for handling 3-amino-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 3-amino-3-(4-nitrophenyl)propanoic Acid

This guide provides essential safety and logistical information for handling and disposing of this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. The recommendations are based on the hazards associated with similar nitrophenyl compounds, which include potential for skin, eye, and respiratory irritation, and possible toxicity upon inhalation, ingestion, or skin contact.[1][2][3][4]

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for closely related isomers indicates the following potential hazards:

  • Skin Irritation [2][3][4]

  • Serious Eye Irritation [2][3][4]

  • Respiratory Irritation [2][3][4]

  • Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[1]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[7]
Respiratory Protection RespiratorA respirator should be used if engineering controls like a fume hood are not available or are insufficient to control exposure to dust.[6][7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[8]

Operational Plan: Handling and Weighing

Proper handling is crucial to minimize exposure and prevent contamination.[9] The following step-by-step protocol should be followed.

StepActionDetailed Procedure
1 Preparation Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[7][10] Lay down disposable bench paper to contain any potential spills.[9]
2 Weighing If possible, weigh the chemical directly in the fume hood.[9] Be aware that airflow may affect balance accuracy. Use an appropriate enclosure on the balance if available.[9]
3 Dispensing & Transfer Use a spatula to carefully transfer the solid. Avoid creating dust.[7][9] If the powder is prone to static dispersal, take extra care.[9] Keep the container tightly closed when not in use.[7]
4 Post-Handling After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.[7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.

StepActionDetailed Procedure
1 Waste Collection All waste materials contaminated with the chemical, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[7]
2 Waste Segregation Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[7][10] Incompatible waste mixing can lead to dangerous reactions.[8]
3 Container Management Keep the hazardous waste container securely closed.[10] Store in a designated, well-ventilated area away from incompatible materials.[8]
4 Final Disposal Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Workflow for Safe Handling

The following diagram outlines the complete workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Chemical prep_workspace->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Equipment & Surfaces handle_transfer->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash dispose_collect Collect Contaminated Waste cleanup_wash->dispose_collect dispose_label Label Hazardous Waste Container dispose_collect->dispose_label dispose_store Store Waste Container Securely dispose_label->dispose_store dispose_arrange Arrange for Professional Disposal dispose_store->dispose_arrange

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-amino-3-(4-nitrophenyl)propanoic Acid
Reactant of Route 2
3-amino-3-(4-nitrophenyl)propanoic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。